An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2)
A Note on CAS Number 36695-12-2: Initial searches for the compound with CAS number 36695-12-2 did not yield a specific chemical entity. However, due to the structural similarities and the context of related chemical comp...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on CAS Number 36695-12-2: Initial searches for the compound with CAS number 36695-12-2 did not yield a specific chemical entity. However, due to the structural similarities and the context of related chemical compounds, this guide will focus on a closely related and well-documented molecule: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , which is assigned the CAS number 3919-74-2 . It is plausible that the initial query contained a typographical error, and this compound is the intended subject of interest for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physical and molecular properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry.
Molecular and Physical Properties
A summary of the key physical and molecular properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is presented below. These parameters are crucial for its handling, characterization, and application in a laboratory setting.
The molecular structure of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is fundamental to understanding its chemical reactivity and potential biological activity.
Advanced Synthetic Applications of 2-Acetyl-4-methylphenyl 4-bromobenzoate: A Technical Guide for Orthogonal Functionalization
Executive Summary In modern organic synthesis and drug development, the strategic selection of polyfunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-Acetyl-4-met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern organic synthesis and drug development, the strategic selection of polyfunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-Acetyl-4-methylphenyl 4-bromobenzoate (CAS: 36695-12-2)[1] represents a highly versatile, orthogonally reactive scaffold. Characterized by an O-aryl ester linkage, an ortho-acetyl group, a para-methyl group, and a distal aryl bromide, this molecule serves as a linchpin for tandem rearrangement and cross-coupling methodologies.
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing this compound in the synthesis of biologically relevant heterocycles, specifically focusing on the Baker-Venkataraman rearrangement and orthogonal palladium-catalyzed cross-coupling strategies.
Structural Anatomy & Reactivity Profile
The synthetic utility of 2-acetyl-4-methylphenyl 4-bromobenzoate stems from the distinct electronic and steric environments of its functional groups, which allow for selective, sequential transformations:
The ortho-Acetyl Group: Acts as an intramolecular carbon nucleophile when deprotonated, facilitating acyl transfer reactions.
The Ester Linkage: Serves as the electrophilic acceptor during intramolecular rearrangements, while remaining relatively stable under neutral or mildly acidic conditions[2].
The 4-Bromobenzoate Moiety: Provides a robust handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the relative weakness of the C(sp2)–Br bond compared to the surrounding C–C and C–O bonds.
The para-Methyl Group: Blocks the para position of the phenol ring, directing electrophilic aromatic substitutions and sterically hindering standard Fries rearrangements[3].
Core Application 1: The Baker-Venkataraman Rearrangement
The most powerful application of 2-acetylphenyl benzoates is their participation in the Baker-Venkataraman rearrangement—a base-catalyzed intramolecular acyl transfer that converts the ester into a 1,3-diketone[3][4]. This transformation is a critical step in the total synthesis of naturally occurring flavonoids and coumarins[5].
Mechanistic Causality
The reaction is initiated by the use of a strong, non-nucleophilic base (such as NaH or LiHMDS). The base selectively deprotonates the α-methyl protons of the acetyl group to form an enolate. Because the enolate and the ester carbonyl are held in close proximity, an intramolecular nucleophilic attack occurs, forming a cyclic alkoxide intermediate. This intermediate rapidly collapses, cleaving the ester bond and transferring the acyl group to the carbon atom, yielding a stable, highly conjugated phenoxide-enolate system[3]. Acidification of the reaction mixture protonates this intermediate, driving the equilibrium toward the precipitation of the neutral 1,3-diketone.
Reaction pathway of the Baker-Venkataraman rearrangement to form a functionalized flavone scaffold.
Quantitative Optimization Data
Selecting the correct base is critical. Nucleophilic bases (like aqueous NaOH) will preferentially attack the ester carbonyl, leading to saponification rather than rearrangement[2].
Table 1: Reaction Optimization Data for Baker-Venkataraman Rearrangement
Experimental Protocol: Synthesis of 6-Methyl-4'-bromoflavone
This self-validating protocol details the conversion of 2-acetyl-4-methylphenyl 4-bromobenzoate into a functionalized flavone via a two-step sequence.
Step 1: Synthesis of the 1,3-Diketone Intermediate
Enolate Generation: Suspend NaH (60% dispersion in mineral oil, 2.5 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the suspension to 0 °C. Causality: Argon and anhydrous THF prevent premature ester hydrolysis by adventitious moisture. Cooling controls the exothermic deprotonation process.
Substrate Addition: Dissolve 2-acetyl-4-methylphenyl 4-bromobenzoate (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality: Dropwise addition prevents localized high concentrations of the substrate, minimizing intermolecular Claisen condensation byproducts.
Rearrangement: Allow the reaction to warm to room temperature and stir for 4 hours. The solution will transition to a deep yellow/orange hue, indicating the successful formation of the conjugated phenoxide-enolate intermediate[3].
Quenching & Isolation: Carefully quench the reaction with glacial acetic acid, followed by pouring the mixture into ice-cold 3% HCl. Causality: Acidification is mandatory to protonate the intermediate, breaking the chelate and precipitating the neutral 1-(2-hydroxy-5-methylphenyl)-3-(4-bromophenyl)propane-1,3-dione. Filter the yellow precipitate, wash with cold water, and dry under vacuum.
Step 2: Acid-Catalyzed Cyclization
Dissolve the isolated 1,3-diketone in glacial acetic acid (0.5 M).
Add a catalytic amount of concentrated H₂SO₄ (0.1 equiv) and heat the mixture to 90 °C for 2 hours. Causality: The strong acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating intramolecular attack by the phenolic hydroxyl group. Subsequent dehydration yields the stable chromen-4-one (flavone) core[5].
Cool to room temperature, pour into crushed ice, filter the precipitated 6-methyl-4'-bromoflavone, and recrystallize from ethanol.
The presence of the 4-bromo substituent provides an orthogonal handle for late-stage diversification via Suzuki-Miyaura cross-coupling. A critical strategic decision in library generation is the timing of this coupling event relative to the Baker-Venkataraman rearrangement[4].
Workflow Strategy: Early vs. Late-Stage Coupling
Attempting the Suzuki coupling directly on the starting ester (Pathway B) requires strictly anhydrous, mild bases (e.g., CsF) to prevent premature ester hydrolysis or uncontrolled enolate formation during the palladium cycle. Therefore, Pathway A (Rearrangement First) is the preferred, self-validating route. Locking the molecule into a robust flavone scaffold first ensures that the subsequent Suzuki coupling proceeds smoothly without the risk of ester cleavage under standard basic coupling conditions (e.g., K₂CO₃).
Strategic workflow for orthogonal functionalization comparing early vs. late-stage cross-coupling.
Suzuki-Miyaura Coupling Scope
The resulting 6-methyl-4'-bromoflavone can be coupled with a variety of boronic acids to generate extended biaryl systems, which are highly sought after in drug discovery for modulating target affinity and lipophilicity.
Table 2: Suzuki-Miyaura Coupling Scope on 6-Methyl-4'-bromoflavone
Halogen retention for metabolic stability in vivo.
Advanced Considerations: The Fries Rearrangement Limitation
While aryl benzoates are classic substrates for the Lewis acid-catalyzed Fries rearrangement (yielding diaryl ketones), 2-acetyl-4-methylphenyl 4-bromobenzoate presents a unique structural limitation.
In a standard Fries rearrangement, the acyl group migrates to the ortho or para position of the phenol ring. However, in this specific scaffold, the para position is blocked by the methyl group, and one ortho position is occupied by the acetyl group. The acyl migration is therefore forced to the remaining, sterically hindered ortho position (C6). This combination of severe steric hindrance and electronic deactivation from the existing acetyl group leads to notoriously low yields, even under harsh conditions (e.g., elevated temperatures with AlCl₃ or MAPO)[3]. Consequently, researchers and process chemists typically avoid the Fries pathway for this specific substrate, favoring the Baker-Venkataraman rearrangement to unlock its synthetic potential.
Conclusion
2-Acetyl-4-methylphenyl 4-bromobenzoate is far more than a simple ester; it is a strategically designed precursor that enables the rapid assembly of complex, biologically active heterocycles. By understanding the causality behind base selection in the Baker-Venkataraman rearrangement and the timing of palladium-catalyzed cross-couplings, synthetic chemists can leverage this molecule to generate diverse libraries of functionalized flavones and coumarins for advanced drug discovery programs.
References
A New Protocol for Total Synthesis of Natural Product Frutinone A and Its Derivatives. ConnectSci. Available at: [Link]
CONSTRUCTING CHIRAL CENTRES VIA O→C ARYL AND ACYL MIGRATIONS: EXPLORING REACTION POTENTIAL. Lancashire Online Knowledge. Available at: [Link]
Technical Guide: Comparative Analysis of Methyl 4-bromobenzoate and 2-Acetyl-4-methylphenyl 4-bromobenzoate
Executive Summary: The Divergence of Utility In the landscape of organic synthesis, Methyl 4-bromobenzoate and 2-Acetyl-4-methylphenyl 4-bromobenzoate represent two fundamentally different strategic utilities, despite sh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Divergence of Utility
In the landscape of organic synthesis, Methyl 4-bromobenzoate and 2-Acetyl-4-methylphenyl 4-bromobenzoate represent two fundamentally different strategic utilities, despite sharing the 4-bromobenzoyl core.
Methyl 4-bromobenzoate is a terminal electrophile . It is a commodity building block designed for intermolecular coupling (e.g., Suzuki-Miyaura) where the ester group serves as a protected carboxylic acid or a handle for simple nucleophilic acyl substitution.
2-Acetyl-4-methylphenyl 4-bromobenzoate is a reactive scaffold . It is a specialized "latent" intermediate designed for intramolecular transformation . The presence of the ortho-acetyl group on the phenolic moiety primes the molecule for the Baker-Venkataraman rearrangement , a critical pathway for synthesizing flavones and chromones.[1]
This guide delineates the structural, electronic, and synthetic differences between these two esters, providing validated protocols for their primary applications.
Structural & Electronic Analysis
The reactivity difference is dictated by the leaving group (alkoxide vs. phenoxide) and the proximal functionalization.
Feature
Methyl 4-bromobenzoate
2-Acetyl-4-methylphenyl 4-bromobenzoate
CAS Number
619-42-1
4010-19-9
Molecular Weight
215.04 g/mol
333.18 g/mol
Leaving Group (pKa of Conj. Acid)
Methoxide (~15.5)
Substituted Phenoxide (~10)
Proximal Reactivity
None (Inert alkyl chain)
High (ortho-Acetyl group)
Primary Reactivity Mode
Intermolecular (Suzuki, Grignard)
Intramolecular (Claisen-type condensation)
Physical State
Crystalline Solid (MP: 77–81 °C)
Crystalline Solid (MP: ~108–110 °C)
The "Spring-Loaded" Mechanism
The defining feature of the aryl ester is the 2-acetyl group. Upon treatment with a base, the acetyl group forms an enolate.[2] Because of the molecular geometry, this enolate is positioned perfectly to attack the ester carbonyl intramolecularly. This does not happen with the methyl ester because it lacks an internal nucleophile.
Visualizing the Divergence (Pathway Analysis)
The following diagram illustrates how the structural difference dictates the reaction pathway.
Caption: Divergent synthetic pathways. The Methyl ester (Blue) undergoes intermolecular coupling.[3] The Aryl ester (Red) undergoes intramolecular rearrangement to form complex heterocycles.
Degassing: Charge a Schlenk flask with the methyl ester, boronic acid, and base. Cycle vacuum/argon 3 times.[3] This is critical to prevent homocoupling of the boronic acid.
Catalyst Addition: Add Pd catalyst under positive argon pressure.
Reaction: Add degassed solvent. Heat to 90 °C for 4–6 hours.
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting material (Rf ~0.6) and appearance of the fluorescent biaryl spot.
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
Validation: 1H NMR will show the disappearance of the distinct aromatic doublets of the 4-bromobenzoate and the appearance of new aromatic protons from the coupled ring. The methyl ester singlet (~3.9 ppm) remains intact.
Preparation: Dissolve the ester in anhydrous pyridine (0.5 M concentration).
Rearrangement: Add powdered KOH. Heat the mixture to 50 °C for 15–30 minutes.
Observation: The solution often turns viscous and yellow/orange due to the formation of the potassium enolate/diketonate.
Quench: Pour the reaction mixture into ice-cold dilute acetic acid (10%).
Isolation: A yellow solid (the 1,3-diketone, o-hydroxydibenzoylmethane derivative) will precipitate. Filter and dry.
Cyclization (The Flavone Step): Dissolve the crude diketone in glacial acetic acid with catalytic H2SO4. Reflux for 1 hour.
Validation:
IR: Disappearance of the ester carbonyl (~1735 cm⁻¹) and appearance of the conjugated ketone (~1640 cm⁻¹).
NMR: The key diagnostic is the disappearance of the acetyl singlet (2.5 ppm) and the appearance of the vinylic proton of the flavone (C-3 H) as a singlet around 6.7 ppm.
Critical Comparison Data
Metric
Methyl 4-bromobenzoate
2-Acetyl-4-methylphenyl 4-bromobenzoate
Solubility
High in MeOH, EtOH, DCM
Low in alcohols; High in Pyridine, DMSO
Hydrolysis Rate
Moderate (requires heat/base)
Fast (due to phenoxide stability)
Atom Economy
High (for coupling)
Low (if used only as a benzoyl source)
Synthetic Cost
Low (Commodity)
High (Requires 2-step synthesis)
References
PubChem. Methyl 4-bromobenzoate - Compound Summary. National Library of Medicine.
[Link]
Royal Society of Chemistry. Synthesis of Flavone via Baker-Venkataraman Rearrangement. Comprehensive Organic Chemistry Experiments.
[Link]
Application Note: A Detailed Protocol for the Synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate via Catalytic Acylation
Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate, an aromatic ester with potential applications in pharmaceutical and ma...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate, an aromatic ester with potential applications in pharmaceutical and materials science research. The synthesis is achieved through the esterification of 2-Acetyl-4-methylphenol with 4-bromobenzoyl chloride. We present a robust methodology centered on base-mediated acylation catalyzed by 4-(Dimethylamino)pyridine (DMAP), a technique renowned for its efficiency with less nucleophilic phenols. This document outlines the reaction mechanism, provides a step-by-step experimental workflow, details purification strategies, and offers insights into the causality behind the procedural choices, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Catalytic Acylation of Phenols
The esterification of phenols is a cornerstone of organic synthesis, producing aromatic esters that serve as crucial intermediates in the development of pharmaceuticals, agrochemicals, and specialty polymers[1][2]. Unlike aliphatic alcohols, phenols exhibit lower nucleophilicity due to the delocalization of the hydroxyl oxygen's lone pair into the aromatic ring, making direct esterification with carboxylic acids (Fischer esterification) slow and often impractical[3][4][5].
To overcome this kinetic barrier, highly reactive acylating agents such as acyl chlorides are employed. The reaction of a phenol with an acyl chloride, often under Schotten-Baumann conditions, provides an effective route to the desired ester[2][3]. This reaction's efficacy can be further enhanced by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a superior acyl transfer agent, reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the phenol[6][7]. This catalytic cycle significantly accelerates the rate of esterification, even for sterically hindered or electronically deactivated phenols[8][9].
This guide details a reliable protocol for the synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate using 4-bromobenzoyl chloride and 2-Acetyl-4-methylphenol, with a focus on the DMAP-catalyzed approach for its mild conditions and high efficiency.
Reagents and Properties
Successful synthesis relies on a clear understanding of the physical and chemical properties of the materials involved.
Compound
Structure
Molar Mass ( g/mol )
Melting Point (°C)
Key Properties
2-Acetyl-4-methylphenol
150.17
45-48
Insoluble in water. Irritating to eyes, skin, and respiratory system.[10]
This protocol is designed as a self-validating system, with clear checkpoints and rationale for each step. It is optimized for efficiency and yield, leveraging a potent catalytic system.
Principle & Causality
The reaction proceeds via a nucleophilic acyl substitution[15]. Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. DMAP, being a far more powerful nucleophile than the phenol, serves as the primary catalyst. It rapidly forms a highly reactive acylpyridinium salt with 4-bromobenzoyl chloride. This intermediate is then attacked by the hydroxyl group of 2-Acetyl-4-methylphenol to form the ester and regenerate the DMAP catalyst, completing the catalytic cycle[6][7]. Cooling the initial addition of the acyl chloride is crucial to control the exothermic reaction[16].
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
Preparation : In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Acetyl-4-methylphenol (1.0 eq) in anhydrous dichloromethane.
Addition of Base and Catalyst : To the stirred solution, add pyridine (2.0 eq) followed by a catalytic amount of DMAP (0.1 eq)[15].
Acylation : Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 4-bromobenzoyl chloride (1.2 eq) in anhydrous DCM dropwise over 15 minutes to manage the exothermic reaction[15][16].
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be diligently monitored by TLC until the starting phenol spot is consumed[15].
Work-up & Extraction :
Quench the reaction by slowly adding 1 M HCl to neutralize the pyridine.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution (to remove unreacted acid chloride and phenol), and finally with brine[2][17][18].
Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 2-Acetyl-4-methylphenyl 4-bromobenzoate[2][19].
Synthesis Workflow Diagram
Caption: Workflow for the DMAP-catalyzed synthesis of the target ester.
Alternative Method: Steglich Esterification
For substrates that are sensitive to the conditions of acyl chloride reactions, the Steglich esterification offers a remarkably mild and efficient alternative[7][20].
Principle
This method directly couples a carboxylic acid (4-bromobenzoic acid) with an alcohol or phenol using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a DMAP catalyst[20][21]. The DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP then intercepts this intermediate to form the same N-acylpyridinium salt as in the acyl chloride method, which subsequently reacts with the phenol[7]. A key feature is the formation of a urea byproduct (dicyclohexylurea, DCU), which is typically insoluble in the reaction solvent and can be removed by filtration[20].
Abbreviated Protocol
Dissolve 2-Acetyl-4-methylphenol (1.0 eq), 4-bromobenzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM or acetonitrile[22].
Cool the mixture to 0 °C and add DCC (1.2 eq) in one portion.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC.
Upon completion, filter the mixture to remove the precipitated DCU.
Perform an aqueous work-up on the filtrate similar to the one described in section 3.3, followed by drying, concentration, and purification.
Steglich Esterification Mechanism Diagram
Caption: Simplified mechanism of the Steglich Esterification.
Safety and Handling
4-Bromobenzoyl chloride : Corrosive and a lachrymator. It reacts with water to release HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles[11][12][14][23].
Pyridine and Dichloromethane : Both are toxic and volatile. Avoid inhalation and skin contact.
DMAP and DCC : These reagents are toxic. Avoid skin contact and inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
National Center for Biotechnology Information. (n.d.). 4-Bromobenzoic acid. PubChem. Retrieved March 7, 2026, from [Link]
Ishihara, K., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Organic Letters. ACS Publications. Retrieved March 7, 2026, from [Link]
Ishihara, K., et al. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. PubMed. Retrieved March 7, 2026, from [Link]
ChemBK. (2024). 2-ACETYL-4-METHYLPHENOL. ChemBK. Retrieved March 7, 2026, from [Link]
Clark, J. (n.d.). Making Esters. Chemguide. Retrieved March 7, 2026, from [Link]
Wikipedia. (n.d.). Steglich esterification. Wikipedia. Retrieved March 7, 2026, from [Link]
ResearchGate. (2016). How to purify esterification product?. ResearchGate. Retrieved March 7, 2026, from [Link]
Modern Canna. (2026). The Role of DMAP in Steglich Esterification and Beyond. Modern Canna. Retrieved March 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. Retrieved March 7, 2026, from [Link]
Kumar, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances. PMC. Retrieved March 7, 2026, from [Link]
Chandrasekhar, S., et al. (n.d.). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Journal of Chemical Sciences. Retrieved March 7, 2026, from [Link]
JoVE. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. Retrieved March 7, 2026, from [Link]
Chemistry LibreTexts. (2023). Other Reactions of Phenol. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Retrieved March 7, 2026, from [Link]
Studylib. (n.d.). Fischer Esterification of Benzoic Acid Lab Manual. Studylib.net. Retrieved March 7, 2026, from [Link]
Application Note: High-Efficiency Coupling of 4-Bromobenzoyl Chloride with 2-Hydroxy-5-methylacetophenone
[1] Abstract & Strategic Context This application note details the optimized protocol for the O-acylation (esterification) of 2-hydroxy-5-methylacetophenone with 4-bromobenzoyl chloride. This reaction is a critical upstr...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Strategic Context
This application note details the optimized protocol for the O-acylation (esterification) of 2-hydroxy-5-methylacetophenone with 4-bromobenzoyl chloride. This reaction is a critical upstream step in the synthesis of 6-methylflavones via the Baker-Venkataraman rearrangement.
Target Audience: Medicinal chemists and process development scientists working on flavonoid scaffolds and chalcone derivatives.
The Chemical Challenge: Intramolecular Hydrogen Bonding
The primary obstacle in this coupling is the strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl moiety. This interaction significantly reduces the nucleophilicity of the phenol, rendering standard Schotten-Baumann conditions (aqueous base) frequently sluggish or low-yielding.
To overcome this, this guide prioritizes an anhydrous pyridine-mediated pathway , which disrupts the IMHB and activates the acyl chloride via an acyl-pyridinium intermediate.[1]
Mechanistic Insight & Reaction Logic[1]
The reaction proceeds via a Nucleophilic Acyl Substitution.[2] The choice of solvent and base is not merely for pH control but is mechanistically active.
Activation: Pyridine attacks 4-bromobenzoyl chloride to form a highly reactive N-acylpyridinium salt .
Disruption: The basicity of pyridine aids in deprotonating the phenol, breaking the stabilizing intramolecular hydrogen bond.
Coupling: The phenoxide attacks the activated acylpyridinium species to form the ester.
Interactive Pathway Diagram
Figure 1: Mechanistic flow of pyridine-catalyzed O-acylation overcoming steric and electronic hindrance.
Recommended for high-purity medicinal chemistry applications where yield is paramount.
Rationale: Using pyridine as both solvent and base ensures maximum disruption of the intramolecular hydrogen bond and solubilizes the polar acyl-pyridinium intermediate.
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Solubilization: Add 2-hydroxy-5-methylacetophenone (1.50 g, 10 mmol) . Add anhydrous pyridine (15 mL) via syringe. Stir until fully dissolved.
Cooling: Submerge the flask in an ice-water bath (0 °C). Stir for 10 minutes to equilibrate.
Addition: Dissolve 4-bromobenzoyl chloride (2.63 g, 12 mmol) in a minimal amount of anhydrous DCM (2-3 mL) or add solid directly in small portions over 15 minutes. Note: The reaction is exothermic.
Reaction: Remove the ice bath after 30 minutes and allow the mixture to stir at Room Temperature (25 °C) for 4–6 hours.
Checkpoint: The solution typically turns from clear/yellow to a cloudy suspension (pyridinium hydrochloride salt precipitation).
Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL) .
Why? This converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic product.[1]
Workup:
Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) .
Wash combined organics with 1M HCl (2 x 20 mL) to ensure total pyridine removal.
Wash with Saturated NaHCO₃ (20 mL) and Brine (20 mL) .
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.[1]
Protocol B: The "Scale-Up" (DCM/TEA/DMAP Method)
Recommended for larger batches where using pyridine as a solvent is cost-prohibitive or difficult to dispose of.
Dissolution: In a 250 mL RBF, dissolve 2-hydroxy-5-methylacetophenone (10 mmol) in Anhydrous DCM (50 mL) .
Base Addition: Add Triethylamine (TEA) (20 mmol, 2.8 mL) and DMAP (0.5 mmol, 61 mg) .
Acylation: Cool to 0 °C. Add 4-bromobenzoyl chloride (12 mmol) dropwise as a solution in DCM (10 mL).
Reaction: Stir at RT for 12 hours.
Workup: Wash with 1M HCl, then NaHCO₃, then Brine. Recrystallize from Ethanol/Hexane if necessary.
Process Control & Validation
Workflow Diagram
Figure 2: Step-by-step experimental workflow for Protocol A.
Quality Control Parameters
Parameter
Method
Expected Result
Reaction Progress
TLC (Hexane:EtOAc 8:2)
Disappearance of Phenol (). Appearance of Ester ().
Purity
HPLC (C18, MeCN/H2O)
> 98% (Area under curve)
Identity
1H NMR (CDCl3)
Shift of aromatic protons; disappearance of phenolic OH singlet (>12 ppm).
Cause: The intramolecular hydrogen bond is too strong or the acid chloride has hydrolyzed.
Solution: Add 0.1 eq of DMAP to the pyridine mixture.[2] DMAP is a "hyper-nucleophile" that transfers the acyl group more effectively than pyridine alone. Ensure acid chloride is fresh.
Issue: "Oiling Out" during Quench
Cause: Product is trapping solvent or impurities.
Solution: Scratch the side of the flask with a glass rod to induce crystallization during the cooling phase. Alternatively, use a seed crystal from a previous batch.[1]
Solution: Keep reaction strictly at room temperature. Do not use hydroxide bases (KOH/NaOH) for the esterification step; reserve those for the subsequent rearrangement step.
References
Intramolecular Hydrogen Bonding in o-Hydroxyacetophenones:
Catalán, J., et al.[1][6] "Intramolecular hydrogen bonding and fluorescence of salicylaldehyde, salicylamide, and o-hydroxyacetophenone."[1][6] The Journal of Physical Chemistry A.
[Link]
Synthesis of Flavone Intermediates:
Sant Gadge Baba Amravati University. "Synthesis of 2-benzoyloxy-5-methylacetophenone."[1][3][7] (Expt No. 5).
[Link](Note: Generalized link to repository due to deep-link stability).
Fries rearrangement intermediates in 2-Acetyl-4-methylphenyl 4-bromobenzoate synthesis
Application Note: Mechanistic Control of Fries Rearrangement Intermediates in the Synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate Executive Summary The synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate represents...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Mechanistic Control of Fries Rearrangement Intermediates in the Synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate
Executive Summary
The synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate represents a classic challenge in regioselective aromatic substitution. This compound serves as a critical scaffold in the development of flavones and chalcones with anti-inflammatory and antineoplastic potential.
The pivotal step in this synthesis is the Fries Rearrangement of p-cresyl acetate to generate the ortho-acylated phenol intermediate. Unlike simple substrates, the presence of the para-methyl group blocks the standard thermodynamic product, forcing the reaction exclusively through the ortho-pathway. This Application Note details the isolation and control of the transient acylium ion intermediates required to maximize yield and purity, providing a robust protocol for the subsequent esterification with 4-bromobenzoyl chloride.
Synthetic Strategy & Mechanistic Insight
The synthesis is a two-stage process.[1] The critical quality attribute (CQA) is the purity of the Fries rearrangement product, which dictates the efficiency of the final coupling.
The Pathway
Precursor Formation: Acetylation of p-cresol.
Fries Rearrangement (The Critical Step): Lewis acid-catalyzed migration of the acetyl group.[2][3]
Final Coupling: Esterification with 4-bromobenzoyl chloride.
Mechanistic Deep Dive: The Intermediates
The Fries rearrangement is not a concerted leap but a multi-step process involving distinct intermediates. Understanding these is key to troubleshooting low yields.
Coordination Complex (Intermediate A): The carbonyl oxygen of the ester donates a lone pair to the Lewis acid (AlCl₃), weakening the C-O ester bond.
Acylium Ion Pair (Intermediate B): The C-O bond cleaves. In non-polar solvents, this exists as a tight ion pair (solvent cage), favoring intramolecular rearrangement. In polar solvents (e.g., nitrobenzene), the acylium ion (
) may dissociate, leading to intermolecular acylation.
Sigma Complex (Intermediate C): The electrophilic acylium ion attacks the aromatic ring at the ortho position (since para is blocked by the methyl group).
Aluminum Chelate (Intermediate D): The resulting ketone forms a stable, 6-membered chelate ring with aluminum. This thermodynamic sink drives the reaction forward but requires hydrolysis to release the phenol.
Visualizing the Reaction Pathway
The following diagram illustrates the specific intermediates involved in synthesizing the target scaffold.
Caption: Step-wise mechanistic flow from p-cresyl acetate to the final bromobenzoate target, highlighting the transient acylium and chelate intermediates.
Detailed Experimental Protocol
This protocol is optimized for 10 mmol scale.
Phase 1: Fries Rearrangement (Synthesis of 2-Acetyl-4-methylphenol)
Rationale: We utilize a "solvent-free" (neat) approach or high-boiling solvent to ensure sufficient thermal energy to overcome the steric hindrance of the ortho-attack, although the blocked para position simplifies regioselectivity.
Materials:
p-Cresyl Acetate: 1.50 g (10 mmol)
Aluminum Chloride (
), anhydrous: 2.00 g (15 mmol)
Solvent: Chlorobenzene (optional, for better thermal control) or Neat.
Procedure:
Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with
drying tube), and an internal thermometer.
Catalyst Addition: Add 1.50 g of p-cresyl acetate. If using solvent, add 10 mL chlorobenzene.
Activation: Slowly add powdered anhydrous
in small portions over 10 minutes.
Observation: The mixture will turn yellow/orange and evolve HCl gas. This visual change confirms the formation of Intermediate A and the onset of Intermediate B .
Reaction: Heat the mixture to 120°C for 2 hours.
Note: Unlike standard Fries rearrangements where temperature controls ortho/para ratios, here temperature drives the reaction against steric hindrance.[4] The para position is blocked by the methyl group, forcing the acyl group to the ortho position.
Quenching: Cool to room temperature. Pour the reaction mass (containing Intermediate D ) onto 50 g of crushed ice mixed with 5 mL conc. HCl.
Safety: Exothermic hydrolysis of aluminum salts.
Isolation: Extract with Dichloromethane (DCM) (
mL). Wash organics with water and brine.[5] Dry over and concentrate.
Purification: The crude oil is 2-acetyl-4-methylphenol. Purify via silica gel chromatography (Hexane:EtOAc 9:1) if purity is <95%.
Phase 2: Esterification (Synthesis of Target)[6]
Materials:
2-Acetyl-4-methylphenol (from Phase 1): 1.50 g (10 mmol)
4-Bromobenzoyl chloride: 2.41 g (11 mmol)
Pyridine (Solvent/Base): 5 mL
Procedure:
Dissolve the phenol in pyridine at 0°C.
Add 4-bromobenzoyl chloride dropwise.
Allow to warm to Room Temperature and stir for 4 hours.
Pour into ice-water containing HCl (to neutralize pyridine).
Filter the white precipitate. Recrystallize from Ethanol.[1]
Quantitative Data & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps for the Fries intermediate stage.
Parameter
Specification / Observation
Troubleshooting / Causality
Intermediate Appearance
Deep orange/red viscous oil or melt.
Black/Tar: Temperature too high (>160°C) caused polymerization. Pale Yellow: Incomplete complexation; check quality.
TLC Monitoring
Disappearance of ester (); Appearance of phenol ( in 9:1 Hex/EtOAc).
If ester remains, the Acylium Ion Pair failed to collapse. Increase temp or add more .
Yield (Step 1)
85 - 92%
Low yield often indicates moisture killed the Coordination Complex . Ensure strictly anhydrous conditions.
Regioselectivity
>98% Ortho (2-position)
Para is blocked. If "meta" products appear (rare), temperature is too drastic, causing methyl migration.
References
Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media.
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (See Section: Fries Rearrangement).
Organic Chemistry Portal. (2024). Fries Rearrangement: Mechanism and Examples. [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for phenolic ester rearrangements).
Technical Application Note: Solvent Optimization for Transformations of 2-Acetyl-4-methylphenyl 4-bromobenzoate
Abstract & Strategic Overview This guide details solvent selection and reaction protocols for 2-Acetyl-4-methylphenyl 4-bromobenzoate (CAS: Analogous to 4010-19-9 but brominated). This molecule is a critical "bifunctiona...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This guide details solvent selection and reaction protocols for 2-Acetyl-4-methylphenyl 4-bromobenzoate (CAS: Analogous to 4010-19-9 but brominated). This molecule is a critical "bifunctional pivot" intermediate in medicinal chemistry, possessing two distinct reactive sites:
The Ortho-Acyl Ester Motif: A precursor for 1,3-diketones and flavones via the Baker-Venkataraman rearrangement .[1]
The Aryl Bromide: A handle for Suzuki-Miyaura cross-coupling to expand chemical space.
Strategic Directive:
For workflows requiring both transformations, perform the Baker-Venkataraman rearrangement first . The ester linkage is susceptible to hydrolysis under the aqueous basic conditions often used in Suzuki couplings. Converting the ester to the stable flavone/chromone scaffold preserves the aryl bromide for subsequent functionalization.
Physicochemical Profile & Solubility
Understanding the solubility landscape is prerequisite to yield optimization. The presence of the bromine atom increases lipophilicity compared to the non-halogenated parent ester.
Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 equiv)
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Quench: 1M HCl
Step-by-Step:
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
Dissolution: Dissolve the substrate in anhydrous THF. Cool to -78°C (acetone/dry ice bath). Cooling prevents competitive intermolecular attack.
Base Addition: Add LiHMDS dropwise over 15 minutes. The solution will likely turn yellow/orange (enolate formation).
Rearrangement: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (Target: Disappearance of ester spot).
Quench: Pour reaction mixture into cold 1M HCl (excess). Vigorous stirring is required to protonate the 1,3-diketone.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.
Cyclization (Optional): To convert the resulting diketone directly to the Flavone , resuspend the crude solid in Glacial Acetic Acid with 0.5 equiv H₂SO₄ and heat to 90°C for 1 hour.
Scenario B: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the aryl bromide without cleaving the ester (if rearrangement hasn't occurred yet).
Critical Solvent Considerations
Avoid Alcohols: Under basic coupling conditions, alcohols can cause transesterification.
Water Content: Essential for dissolving the inorganic base (Carbonate/Phosphate), but excess water promotes ester hydrolysis.
Selection:1,4-Dioxane is the optimal solvent. It is miscible with water (allowing a homogeneous or stable biphasic system) and has a boiling point (101°C) suitable for overcoming the activation energy of aryl bromides.
Technical Support Center: Synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate
Welcome to the technical support center for the synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of this important chemical intermediate.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate, which is typically achieved via the esterification of 2-hydroxy-5-methylacetophenone with 4-bromobenzoyl chloride. The most common method employed is a variation of the Schotten-Baumann reaction.[1][2]
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
Poor Quality of Starting Materials:
2-Hydroxy-5-methylacetophenone: Ensure it is free from impurities and moisture. If it appears discolored or oily, consider purification by recrystallization or distillation.
4-Bromobenzoyl Chloride: This reagent is highly sensitive to moisture. Hydrolysis to 4-bromobenzoic acid will prevent the reaction. Use a fresh bottle or one that has been properly stored under anhydrous conditions. The presence of a white solid (the carboxylic acid) indicates degradation.
Solvent Purity: Solvents must be anhydrous. The presence of water will consume the acyl chloride.[3]
Suboptimal Reaction Conditions:
Base Selection and Concentration: A base is crucial to deprotonate the phenolic hydroxyl group of 2-hydroxy-5-methylacetophenone, forming the more nucleophilic phenoxide ion.[1]
Aqueous NaOH or KOH: A 10-40% aqueous solution is commonly used.[2] Ensure the concentration is accurate.
Pyridine: Can act as both a base and a catalyst.[4][5][6] In some cases, pyridine can enhance the acylating power of the acyl chloride.[4][5]
Temperature Control: The reaction is often exothermic. Running the reaction at a controlled temperature, typically starting at 0-5°C and then allowing it to warm to room temperature, can prevent side reactions.[7][8]
Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, the reaction may need more time to go to completion.
Inefficient Mixing: In a biphasic system (e.g., an organic solvent and aqueous base), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
Issue 2: Formation of Impurities
Question: My final product is impure, and I'm having difficulty with purification. What are the common impurities and how can I avoid them?
Answer: Impurity formation can complicate purification and reduce the overall yield of the desired product.
Common Impurities & Prevention Strategies:
Impurity
Cause
Prevention & Removal
Unreacted 2-Hydroxy-5-methylacetophenone
Incomplete reaction.
Ensure a slight excess (1.1-1.2 equivalents) of 4-bromobenzoyl chloride is used. Monitor the reaction by TLC until the starting phenol is consumed. During workup, a wash with a dilute aqueous base (e.g., NaHCO₃ or NaOH) can help remove unreacted acidic phenol.
4-Bromobenzoic Acid
Hydrolysis of 4-bromobenzoyl chloride by moisture in the reagents or solvents.
Use anhydrous solvents and fresh, high-purity 4-bromobenzoyl chloride. This acidic impurity can be removed during the workup by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
Side-products from Self-Condensation or Other Reactions
Elevated reaction temperatures or incorrect stoichiometry can lead to undesired side reactions.
Maintain proper temperature control throughout the reaction. Add the 4-bromobenzoyl chloride dropwise to the reaction mixture to avoid localized high concentrations.
Issue 3: Difficulties with Product Isolation and Purification
Question: I'm struggling to isolate and purify my product after the reaction. What are the best practices?
Answer: Proper workup and purification are critical for obtaining a high-purity final product.
Recommendations:
Workup:
Quenching: After the reaction is complete, it is often quenched by adding cold water or a dilute acid to neutralize any remaining base.[7]
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[7]
Washing:
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any organic base like pyridine.
Follow with a wash using saturated aqueous sodium bicarbonate to remove unreacted 4-bromobenzoic acid.[9]
Finally, wash with brine to remove residual water.
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
Purification:
Recrystallization: This is often the most effective method for purifying the solid product. Ethanol is a commonly used solvent for recrystallization.[2]
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate.[7]
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this esterification reaction?
A1: The synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate is a nucleophilic acyl substitution reaction, typically following the Schotten-Baumann reaction conditions.[10][11] The key steps are:
Deprotonation: The base (e.g., NaOH or pyridine) deprotonates the phenolic hydroxyl group of 2-hydroxy-5-methylacetophenone to form a highly reactive phenoxide ion.[10]
Nucleophilic Attack: The phenoxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride, forming a tetrahedral intermediate.[11]
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group, resulting in the formation of the final ester product.[10]
Q2: Can I use 4-bromobenzoic acid directly instead of 4-bromobenzoyl chloride?
A2: While direct esterification of a carboxylic acid with a phenol (a type of Fischer esterification) is possible, it is generally less efficient for phenols due to their lower nucleophilicity compared to alcohols.[12][13] This reaction typically requires a strong acid catalyst and harsh conditions, such as high temperatures and the removal of water to drive the equilibrium towards the product.[9][14] Using the more reactive acyl chloride (4-bromobenzoyl chloride) allows the reaction to proceed under much milder conditions with higher yields.
Q3: What is the role of pyridine in this reaction?
A3: Pyridine can serve two main functions in this synthesis. Firstly, it acts as a base to neutralize the HCl byproduct generated during the reaction, which drives the equilibrium towards product formation.[4][6] Secondly, it can act as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive acylpyridinium salt, which is then more readily attacked by the phenoxide ion. This catalytic role can lead to an increase in the reaction rate.[4][5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation of the spots.
Q5: What are the expected spectroscopic characteristics of the final product?
A5: Characterization of the final product, 2-Acetyl-4-methylphenyl 4-bromobenzoate, is typically done using spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry to confirm its structure and purity.[7] While specific shifts will depend on the instrumentation and solvent, general expectations are:
¹H NMR: Signals corresponding to the aromatic protons of both rings, the acetyl group's methyl protons, and the methyl group on the phenyl ring.
IR: Characteristic peaks for the ester carbonyl (C=O) and acetyl carbonyl (C=O) stretching vibrations.
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₃BrO₃, MW: 333.18 g/mol ).
III. Optimized Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific laboratory conditions and reagent purity.
Materials:
2-Hydroxy-5-methylacetophenone
4-Bromobenzoyl chloride
Sodium hydroxide (NaOH) or Pyridine
Dichloromethane (DCM) or Ethyl Acetate (anhydrous)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethanol (for recrystallization)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methylacetophenone (1.0 eq) in dichloromethane. If using a base like pyridine, it can be used as the solvent or co-solvent.[7] Cool the solution to 0°C in an ice bath.
Base Addition: If using aqueous NaOH, add a 10% solution (approximately 2.0 eq) and stir vigorously. If using pyridine, add it to the reaction mixture (approximately 2.0 eq).
Acylation: Add 4-bromobenzoyl chloride (1.1-1.2 eq) dropwise to the cooled, stirring mixture over 10-15 minutes.[8]
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by TLC until the 2-hydroxy-5-methylacetophenone is no longer visible. This may take from 30 minutes to several hours.
Work-up:
Quench the reaction by adding cold water.
Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom. If ethyl acetate was used, it will be the top layer.
Separate the layers and wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated aqueous NaHCO₃, and brine.[7]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-Acetyl-4-methylphenyl 4-bromobenzoate as a solid.[2]
IV. Visualizing the Process
Reaction Pathway
Caption: Schotten-Baumann synthesis of the target ester.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
RSC Publishing. (2024, December 7). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
ResearchGate. (2022, December). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N -iodosuccinimide | Request PDF. [Link]
Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
Beilstein Journal of Organic Chemistry. (2014, February 26). Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. [Link]
PMC. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
Technical Support Center: Troubleshooting Melting Point Anomalies in 2-Acetyl-4-methylphenyl 4-bromobenzoate
Executive Summary The synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate (CAS 36695-12-2) presents a unique challenge due to the structural properties of its precursor, 2-hydroxy-5-methylacetophenone . Users frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate (CAS 36695-12-2) presents a unique challenge due to the structural properties of its precursor, 2-hydroxy-5-methylacetophenone . Users frequently report "low melting points" (often <60°C or oil formation) compared to the expected crystalline range (approx. 74–80°C).
This guide addresses the root causes of these anomalies—primarily incomplete esterification due to intramolecular hydrogen bonding and starting material contamination —and provides validated protocols for purification and characterization.
Part 1: Diagnostic Decision Matrix
Before attempting purification, categorize your specific "low melting point" issue using the table below. This differentiates between impurity depression and false expectations.
Symptom Analysis Table
Observed Melting Point
Likely Composition
Diagnosis
Recommended Action
< 25°C (Oil/Gum)
Solvent + Phenol + Product
Solvent Retention
High-vacuum dry (50°C, 4h); Check NMR for solvent peaks.
45°C – 55°C
Mostly Starting Phenol
Incomplete Reaction
The intramolecular H-bond in the starting material prevented reaction. See Protocol A.
55°C – 70°C (Broad)
Product + Phenol Eutectic
Mixed Phase
Recrystallize using Protocol B. Do not proceed to bio-assay.
74°C – 80°C (Sharp)
Target Compound
Correct Product
STOP. Your product is likely pure. The MP is lower than typical bromo-benzoates due to steric twisting. Verify with HPLC/NMR.
> 200°C
4-Bromobenzoic Acid
Hydrolysis/Acid Contamination
Wash with saturated NaHCO₃ to remove free acid.
Part 2: Root Cause Analysis
The "Ortho-Trap": Why the Reaction Fails
The primary cause of low melting points in this synthesis is the presence of unreacted 2-hydroxy-5-methylacetophenone .
Intramolecular Hydrogen Bonding: The starting phenol possesses a strong hydrogen bond between the phenolic hydroxyl (-OH) and the ortho-acetyl carbonyl (C=O). This "locks" the proton, significantly reducing the nucleophilicity of the oxygen.
Steric Hindrance: The acetyl group at the 2-position and the methyl group at the 5-position create a crowded environment, making the attack on the bulky 4-bromobenzoyl chloride kinetically slow.
Standard Schotten-Baumann conditions (aq. NaOH) often fail here because the base struggles to deprotonate the chelated phenol efficiently.
Visualization: The Impurity Pathway
Figure 1: Reaction pathways showing how the chelated starting material resists esterification, leading to low-melting impurity mixtures.
Part 3: Troubleshooting Protocols
FAQ: "My product is an oil. How do I solidify it?"
Answer: This is a classic supersaturation issue caused by trace phenol impurities preventing crystal lattice formation.
Dissolve the oil in a minimum amount of hot Ethanol (EtOH).
Add water dropwise until slight turbidity appears.
Scratch the inner wall of the flask with a glass rod (nucleation site).
Cool slowly to 4°C. If it oils out again, re-heat and add a seed crystal of the pure phenol (counter-intuitive, but it induces the impurity to crystallize out first) or use a seed of the ester if available.
Protocol A: Optimized Synthesis (Overcoming the H-Bond)
Minimizing hydrolysis during 2-Acetyl-4-methylphenyl 4-bromobenzoate workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of highly labile esters.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of highly labile esters. The workup of 2-Acetyl-4-methylphenyl 4-bromobenzoate presents a unique "worst-case scenario" for hydrolytic degradation.
Unlike standard aliphatic esters, this molecule is a ticking time bomb in the presence of water and base. To successfully isolate this compound with high purity and yield, we must move away from standard "textbook" workups and apply kinetic control, precise pH management, and anhydrous scavenging techniques.
Below is the comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure your ester survives the workup.
Part 1: Mechanistic Insight – The Causality of Degradation
To stop hydrolysis, you must first understand why 2-Acetyl-4-methylphenyl 4-bromobenzoate is exceptionally unstable. Its fragility stems from two synergistic structural features:
The Phenoxide Leaving Group: Phenolic esters are inherently more electrophilic and susceptible to nucleophilic attack than alkyl esters. Because phenols are much more acidic (pKa ~10) than aliphatic alcohols (pKa ~16), the resulting phenoxide anion is a highly stable, excellent leaving group, driving the thermodynamics of cleavage[1].
Anchimeric Assistance (Neighboring Group Participation - NGP): This is the critical failure point in most workups. The acetyl group located at the ortho position of the phenol ring acts as an internal nucleophile. The carbonyl oxygen of this ortho-acetyl group attacks the ester carbonyl, forming a highly reactive 5-membered cyclic dioxolenium intermediate[2]. This intramolecular pathway drastically lowers the activation energy for hydrolysis, meaning the ester will rapidly fall apart even under mildly basic or neutral aqueous conditions[3].
Mechanistic pathway of ortho-acetyl mediated neighboring group participation in ester hydrolysis.
Part 2: Troubleshooting & FAQs
Q1: I used a standard saturated aqueous NaHCO₃ wash to neutralize my acylation reaction, but my LCMS shows >50% degradation. What happened?A: Saturated NaHCO₃ has a pH of approximately 8.3. While considered a "weak" base in standard organic synthesis, it is sufficiently alkaline to trigger the NGP-accelerated saponification of ortho-acetyl phenolic esters[4]. The combination of pH > 7 and ambient temperature leads to rapid, irreversible cleavage of the acyl-oxygen bond[1]. You must avoid all basic aqueous washes.
Q2: If I cannot use acid or base washes, how do I remove the amine base (e.g., triethylamine, pyridine) used during the reaction?A: You must transition to a non-aqueous scavenging approach. Instead of washing the organic layer, add a solid cation-exchange resin (such as Amberlyst-15) directly to the crude reaction mixture. The resin will bind the amine base, allowing you to simply filter it away without ever introducing water to your labile ester.
Q3: Does the choice of extraction solvent really matter if I dry it with Na₂SO₄ afterward?A: Absolutely. Solvents like Ethyl Acetate (EtOAc) dissolve a significant amount of water (~3.3% w/w). When you concentrate EtOAc on a rotary evaporator, the organic solvent boils off first, effectively concentrating the water and boiling your ester in it[4]. Switching to Methyl tert-butyl ether (MTBE) or Toluene—which have vastly lower water solubility—prevents this carry-over hydrolysis.
Part 3: Quantitative Parameter Optimization
The table below summarizes how shifting from a standard workup to an optimized, kinetically controlled workup impacts the survival of the ester.
Parameter
Standard Workup
Optimized Workup
Mechanistic Rationale
Quench Reagent
Sat. NaHCO₃ (pH 8.3)
Phosphate Buffer (pH 6.0)
Prevents base-catalyzed saponification initiated by the phenoxide leaving group.
Extraction Solvent
Ethyl Acetate
MTBE or Toluene
MTBE dissolves significantly less water (~1.5%) than EtOAc (~3.3%), preventing hydrolysis during solvent evaporation.
Workup Temp.
25 °C (Ambient)
0–5 °C (Ice Bath)
Suppresses the kinetics of the intramolecular NGP pathway.
Drying Agent
Na₂SO₄ (10 mins)
MgSO₄ (30 mins)
MgSO₄ has a higher affinity for trace water, ensuring the organic layer is strictly anhydrous before rotovap concentration.
Part 4: Optimized Step-by-Step Methodology (Self-Validating System)
This protocol is designed as a self-validating loop. Do not proceed to the next step unless the validation checkpoint confirms the integrity of the ester.
Phase 1: Reaction Quenching & Amine Scavenging
Kinetic Quenching: Upon completion of the reaction, immediately plunge the reaction flask into an ice-water bath. Allow the internal temperature to reach 0–5 °C.
Causality: Lowering the temperature exponentially decreases the rate of nucleophilic attack by trace water, suppressing the NGP pathway.
Non-Aqueous Amine Scavenging: Add 3.0 equivalents of pre-swelled Amberlyst-15 (cation exchange resin) directly to the cold organic mixture. Stir gently for 30 minutes at 0 °C.
Filtration: Filter the mixture rapidly through a pad of Celite to remove the resin and precipitated amine-hydrochloride salts. Wash the pad with cold MTBE.
Validation Checkpoint 1: Spot the filtrate on a TLC plate against your starting materials. You should observe the intact ester (high Rf) without the appearance of the highly polar amine baseline spot. If amines persist, add more resin and repeat.
Phase 2: The Aqueous Wash (Only if strictly necessary)
pH-Controlled Wash: If an aqueous wash cannot be avoided to remove specific polar impurities, dilute the filtrate with cold MTBE. Wash rapidly with an ice-cold 0.1 M sodium phosphate buffer strictly adjusted to pH 6.0 .
Causality: The pH 6.0 buffer threads the needle—it is acidic enough to avoid base-catalyzed saponification, but mild enough to avoid acid-catalyzed cleavage[4].
Rapid Phase Separation: Separate the layers immediately. Do not allow the biphasic mixture to sit in the separatory funnel.
Validation Checkpoint 2: Test the pH of the discarded aqueous layer. If it has drifted above 7.0, your ester is at severe risk of degradation. Proceed to drying immediately.
Chemical Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Stir gently for 15-30 minutes.
Causality: MgSO₄ is a faster, more aggressive drying agent than Na₂SO₄. It is crucial for removing the micro-droplets of water that act as nucleophiles during the heating of the rotary evaporator.
Low-Temperature Concentration: Filter off the drying agent. Concentrate the filtrate on a rotary evaporator with the water bath set strictly below 25 °C .
Validation Checkpoint 3: Run a final LCMS or TLC of the concentrated residue. The ratio of the ester to the 2-acetyl-4-methylphenol byproduct should remain identical to the ratio observed in Checkpoint 1. If the phenol concentration has increased, water was carried over into the rotovap step.
Technical Support Center: Purification of 2-Acetyl-4-methylphenyl 4-bromobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Acetyl-4-methylphenyl 4-bromobenzoate. It is structured as a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Acetyl-4-methylphenyl 4-bromobenzoate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.
Understanding the Chemistry: Why Purification is Necessary
The synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate, typically via the esterification of 2-acetyl-4-methylphenol (also known as 1-(2-hydroxy-5-methylphenyl)ethanone) with 4-bromobenzoyl chloride, rarely yields a perfectly pure product directly from the reaction vessel.[1][2][3] The crude product is often a mixture containing unreacted starting materials, reagents, and side products. Effective separation is critical for accurate downstream characterization and application.
Common Impurities and Their Properties:
2-Acetyl-4-methylphenol (Starting Material): A phenolic compound, it is significantly more polar than the desired ester product due to its free hydroxyl group.[4][5] It is also weakly acidic.
4-bromobenzoyl chloride (Starting Material): Highly reactive and moisture-sensitive. Any unreacted amount will readily hydrolyze to 4-bromobenzoic acid during aqueous workup steps.
4-bromobenzoic acid (Byproduct): A carboxylic acid formed from the hydrolysis of the acyl chloride. It is a highly polar and acidic impurity.
Base/Catalyst (e.g., Pyridine, Triethylamine): If a basic catalyst is used, it and its corresponding salts (e.g., pyridinium hydrochloride) can contaminate the crude product.[3][6] These are typically water-soluble and can be removed with an aqueous wash.
The key to successful separation lies in exploiting the significant polarity differences between the moderately polar ester product and the more polar (phenol, carboxylic acid) or water-soluble (catalyst salts) impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for purifying crude 2-Acetyl-4-methylphenyl 4-bromobenzoate?
A comprehensive purification strategy involves a multi-step approach that first removes bulk, highly dissimilar impurities and then separates closely related substances. The recommended workflow is an initial aqueous workup, followed by flash column chromatography, and concluding with recrystallization for final polishing.
Caption: General workflow for the purification of 2-Acetyl-4-methylphenyl 4-bromobenzoate.
Q2: How do I effectively monitor the separation process?
Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring purification.[7] It is used at multiple stages:
Before Purification: To visualize the number of components in your crude mixture.
During Column Chromatography: To identify which fractions contain your desired product and assess their purity.[8]
After Purification: To confirm the purity of your final product, comparing it against the starting materials.
A well-chosen TLC solvent system should provide good separation between the product and its main impurities, with a target Rf value for the product between 0.3 and 0.5 for optimal translation to column chromatography.
Q3: What safety precautions are necessary during this purification?
Standard laboratory safety protocols must be followed. Specifically:
Work in a well-ventilated fume hood, especially when handling organic solvents like dichloromethane and acyl chlorides.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
4-bromobenzoyl chloride is corrosive and lachrymatory; handle with extreme care.
Silica gel for chromatography is a fine powder that can be a respiratory irritant; handle carefully to avoid creating dust.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Problem
Potential Cause(s)
Recommended Solution(s)
After aqueous workup, my product is an oil and won't solidify.
The product may have a low melting point or there are significant oily impurities preventing crystallization.
Proceed directly to column chromatography. This technique is effective for purifying oils as well as solids.[9][10]
On my TLC plate, all spots are at the very top (Rf ≈ 1.0).
The eluent (mobile phase) is too polar. The components are spending too much time in the mobile phase and not interacting with the silica (stationary phase).[4]
Decrease the eluent polarity. For a hexane/ethyl acetate system, increase the proportion of hexane (e.g., from 4:1 to 9:1 Hex/EtOAc).
On my TLC plate, all spots are at the bottom (Rf ≈ 0).
The eluent is not polar enough. The components are strongly adsorbed to the polar silica gel and are not being carried up the plate by the non-polar solvent.[4]
Increase the eluent polarity. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 9:1 to 4:1 Hex/EtOAc).
My column chromatography gives poor separation between two spots.
The chosen eluent system has insufficient selectivity. The Rf values of the components are too close together.
Re-optimize the TLC solvent system. Try different solvent combinations (e.g., Dichloromethane/Hexane or Toluene/Ethyl Acetate) to find a system that maximizes the difference in Rf (ΔRf) between your product and the impurity. Sometimes, a three-component system can provide better separation.[11]
My purified compound won't recrystallize.
The incorrect solvent was chosen; the compound might be too soluble at room temperature. The solution may be supersaturated, or the compound is not pure enough to form a crystal lattice.
1. Choose a different solvent/system: Find a solvent in which the product is soluble when hot but poorly soluble when cold. A mixed-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Heptane) is often effective.[12][13] 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal from a previous pure batch. 3. Re-purify: If significant impurities remain, they can inhibit crystallization. Re-run the column if necessary.
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This protocol is for analyzing the crude mixture and optimizing a solvent system for column chromatography.
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[14]
Sample Preparation: Dissolve a tiny amount (tip of a needle) of your crude product in a volatile solvent like ethyl acetate or dichloromethane (1-2 mL).[14] Also prepare dilute solutions of your starting materials for comparison.
Spotting: Use a capillary tube to apply a small spot of each solution onto the baseline. Make the spots as small as possible for better resolution. "Co-spotting" the crude mixture and a standard in the same lane can help with identification.[14]
Development: Place a small amount (~0.5 cm depth) of your chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate) into a developing chamber with a lid and a piece of filter paper to ensure solvent saturation. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[14] Close the chamber.
Elution & Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Immediately remove the plate and mark the solvent front with a pencil.[14] Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[15] Adjust the solvent system polarity to achieve an Rf of ~0.3-0.5 for the desired product, with maximum separation from impurities.[4][16]
Protocol 2: Flash Column Chromatography
This technique uses pressure to speed up the separation of compounds based on their differential adsorption to the stationary phase.[9][10]
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a small layer of sand. Fill the column with silica gel, either as a dry powder followed by the eluent ("dry packing") or as a slurry in the eluent ("wet packing"). Ensure there are no air bubbles or cracks in the silica bed.
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a less polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column. Add a protective layer of sand on top.
Elution: Fill the column with the eluent optimized from your TLC analysis. Apply gentle pressure (using a pump or inert gas) to begin flowing the eluent through the column.
Fraction Collection: Collect the eluate in a series of labeled test tubes. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.[8]
Combine and Evaporate: Once the product has fully eluted, analyze the fractions by TLC. Combine all fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Recrystallization
This is the final step to obtain a highly pure, crystalline solid. The principle is to dissolve the compound in a minimum amount of a hot solvent, in which it has low solubility at cold temperatures.[12]
Solvent Selection: Place a small amount of your purified product into a test tube. Add a small amount of a potential solvent. If it dissolves immediately at room temperature, it's too good a solvent. If it doesn't dissolve at all when heated, it's a poor solvent. An ideal solvent dissolves the compound when hot but not when cold. Common choices for esters include ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/heptane.[13][17]
Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Subsequently, place the flask in an ice bath to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface. Allow the crystals to dry completely in the air or in a vacuum oven.
References
Supramolecular purification of aromatic polyester monomers from chemical depolymeriz
Enzymatic synthesis and purification of arom
What are the solvents used in TLC for sterification?.
TLC | OpenOChem Learn. OpenOChem Learn.
An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzo
EP0373959A2 - Preparation of aromatic esters.
How to purify esterefication product?.
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
COLUMN CHROM
Column Chrom
Thin Layer Chromatography. University of Colorado Boulder.
Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl.
Preparation & Purific
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
You are likely encountering difficulties with 2-Acetyl-4-methylphenyl 4-bromobenzoate (an O-acylated phenol intermediate) in ethanol.[1]
The Core Problem: The melting point of this compound (~64°C) is lower than the boiling point of ethanol (78°C).
The Consequence: When you heat the mixture to reflux to dissolve the solid, the compound melts into a liquid oil before it dissolves. Upon cooling, it frequently "oils out" (separates as a liquid phase) rather than crystallizing, trapping impurities and preventing purification.[1]
This guide provides the thermodynamic workarounds to force crystallization and ensure reaction homogeneity.
Part 1: Diagnostic Workflow
Before proceeding, identify your specific bottleneck using the logic tree below.
Figure 1: Decision matrix for selecting the correct solubility protocol based on experimental intent.
Part 2: The "Oiling Out" Phenomenon (Recrystallization)
If you are purifying this intermediate before the rearrangement step, you are likely seeing an oil form at the bottom of your flask.
The Science of the Failure
Because the melting point (MP) of 2-Acetyl-4-methylphenyl 4-bromobenzoate is approximately 64°C [1] and the boiling point (BP) of ethanol is 78°C , the compound exists as a liquid at reflux.[1]
Scenario: You make a saturated solution at 78°C.
Cooling: As you cool to 70°C, the compound becomes insoluble. However, since 70°C > 64°C (MP), it separates as a liquid oil , not a crystal.[1]
Result: The oil solidifies into a dirty, amorphous mass once the temperature drops below 64°C.
Protocol A: The "Dilution" Method (Recommended)
To force crystallization, you must ensure the solution remains unsaturated until the temperature drops below the melting point.
Step
Action
Technical Rationale
1
Dissolve at Reflux
Dissolve the crude solid in the minimum amount of boiling ethanol.
2
Add Excess Solvent
Add an additional 20-30% volume of hot ethanol.
3
Cool Slowly
Remove from heat.[1][2] Allow to cool to ~60°C (just below MP).
4
Seed
Add a single seed crystal of pure product.
5
Agitate
Swirl gently. If oil droplets form, reheat slightly to redissolve, add 5% more ethanol, and repeat.
6
Final Cool
Once crystals form at ~55-60°C, cool to 0°C on ice to maximize yield.
Part 3: Reaction Solvent Strategy (Baker-Venkataraman)
If you are trying to dissolve this compound to perform the Baker-Venkataraman rearrangement (to form the diketone/flavone precursor), ethanol is often a suboptimal choice due to the solubility limits and the need for strong bases.
Why Ethanol Fails Here
While ethanol is a common solvent, this specific ester is highly lipophilic (LogP > 4) due to the brominated aromatic ring and the methyl group. It resists dissolution in polar protic solvents at the high concentrations required for efficient rearrangement.
Protocol B: The Co-Solvent Switch
For the rearrangement reaction, switch to an aprotic system or a high-solvency binary system.
Recommended Solvent Systems:
Pyridine (Standard): Excellent solubility for the ester and acts as the base/catalyst carrier.
Toluene/Ethanol (Binary): If you must use ethoxide bases.[1]
Dissolve the ester in minimal Toluene (high solubility).
This keeps the ester in solution while allowing the ethoxide base to function.
Part 4: Frequently Asked Questions (FAQs)
Q1: I added water to the hot ethanol solution to force precipitation, but it turned into a sticky gum. Why?A: Adding water increases the polarity of the solvent rapidly. This forces the hydrophobic ester out of solution instantly. Since the mixture is likely still warm, the ester comes out as a liquid (oil) which then gums up.
Fix: Never add water while the solution is hot. Only add water dropwise after crystals have already started forming (to drive yield), or use the Dilution Method (Protocol A) without water.
Q2: Can I use Methanol instead of Ethanol?A: Generally, no .[1] The solubility of this brominated ester in methanol is significantly lower than in ethanol [2]. You will require excessive volumes of solvent, which reduces recovery yield.
Q3: My compound has a yellow tint after recrystallization. Is it pure?A: The pure ester should be white to pale yellow. A strong yellow color usually indicates traces of unreacted 2-hydroxy-5-methylacetophenone (the phenol starting material).[1]
Test: Run a TLC. Phenols are distinct from esters.[1]
Cleanup: Wash the solid crystals with cold 5% NaOH solution. The phenol will dissolve (as the phenoxide salt), while the ester remains insoluble. Wash with water and dry.[1]
Part 5: Quantitative Data Summary
Property
Value
Implication for Solubility
Melting Point
64–65°C [1]
Critical: Must crystallize below this temp to avoid oiling out.[1]
Boiling Point (Ethanol)
78°C
Higher than MP, leading to liquid-liquid separation.[1]
LogP (Est.)
~4.2
Highly lipophilic; poor solubility in water/cold alcohols.[1]
Hansen Polarity ()
Low
Requires solvents with matching dispersive forces (e.g., Toluene, DCM).
References
BenchChem. (2025).[1][3] An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate. Retrieved from
PubChem. (2025).[1][4] Methyl 4-bromobenzoate (Structural Analog Solubility Data). National Library of Medicine.[1] Retrieved from
Ameen, D., & Snape, T. J. (2014).[1][5] Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46. Retrieved from
Abbott, S. (2025).[1] Hansen Solubility Parameters: Theory and Application. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-AMB-4Br
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Topic: Chromatography Optimization & Troubleshooting
Executive Summary
You are attempting to purify 2-Acetyl-4-methylphenyl 4-bromobenzoate , an ester intermediate typically synthesized via the reaction of 2-hydroxy-5-methylacetophenone with 4-bromobenzoyl chloride .
The Core Challenge:
Unlike typical esterifications where the polar starting phenol is easily separated from the non-polar ester, your starting material (2-hydroxy-5-methylacetophenone) possesses a strong intramolecular hydrogen bond . This "masks" the hydroxyl group, significantly reducing its interaction with silica gel and causing it to elute much faster (higher
) than expected, often co-eluting with your product.
This guide prioritizes chemical washing and dry loading to resolve these specific issues.
Module 1: Pre-Purification Diagnostics
Q: My TLC shows the starting material and product have nearly identical
values. Why isn't the phenol staying at the baseline?
A: This is a classic "Ortho-Effect" issue.
The starting material, 2-hydroxy-5-methylacetophenone, forms a stable 6-membered chelate ring between the phenolic proton and the acetyl carbonyl oxygen. This internal bond satisfies the polarity of the hydroxyl group, making the molecule appear "non-polar" to the silica gel.
Diagnostic Protocol:
Solvent System: Do not rely on 100% DCM or high EtOAc concentrations.
Test System: Run a TLC in 90:10 Hexane:Ethyl Acetate .
Target
(Product): ~0.4 – 0.5
Target
(Phenol): ~0.5 – 0.6 (May actually run higher or overlap).
Visualization: Both compounds are UV active (254 nm). The phenol often stains dark yellow/orange with Ferric Chloride (
) stain due to the free phenol, whereas the ester product will not stain with .
Q: How do I fix the co-elution before running the column?
A:Do not rely on the column alone. Chemical separation is superior here.
Since the ester is stable to mild base, you should wash the crude reaction mixture to remove the unreacted phenol before chromatography.
Wash 2x with 1M NaOH (Cold). The base deprotonates the phenol, breaking the intramolecular H-bond and forcing it into the aqueous layer.
Wash 1x with Brine to remove excess water.
Dry over
and concentrate.
Result: The TLC of the residue should now show mostly product.
Module 2: Column Setup & Execution
Workflow Visualization
Figure 1: Decision Logic for Purification. Note the critical basic wash step to remove the chelated phenol.
Q: The crude is a solid. Can I dissolve it in DCM and load it onto the column?
A:Avoid liquid loading with DCM.
DCM is a strong solvent. If you load with DCM, the product will travel with the solvent front before the gradient begins, causing "band broadening" and poor separation.
Recommended Method: Dry Loading
Dissolve the crude in a minimum amount of DCM or Acetone.
Add silica gel (ratio: 1g crude to 2g silica).
Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
Pour this powder onto the top of your packed column. This ensures the sample starts as a tight, narrow band.
Q: What is the optimal Mobile Phase Gradient?
A: Use a shallow gradient to maximize resolution between the ester and any remaining non-polar impurities (like bromobenzoic acid anhydride).
Phase
Solvent Composition
Volume (Column Volumes)
Purpose
Equilibration
100% Hexane
2 CV
Wet the column, remove air.
Stage 1
100% Hexane
2 CV
Elute very non-polar hydrocarbons/grease.
Stage 2
0% 5% EtOAc in Hexane
5 CV
Slowly move the ester.
Stage 3
5% 15% EtOAc in Hexane
10 CV
Elution Window. Collect fractions here.
Flush
50% EtOAc in Hexane
3 CV
Wash off polar byproducts.
Module 3: Troubleshooting Specific Issues
Q: I see a white solid precipitating inside the column during the run.
A:Crystallization on the column.
Your compound (Melting Point ~64°C or higher) has low solubility in pure Hexane. As the concentration peaks in the column, it crashes out, blocking flow and ruining separation.
The Fix:
Increase Solubility: Switch the non-polar solvent from Hexane to Toluene (if UV detection allows) or add 5-10% Dichloromethane to the mobile phase throughout the run.
Reduce Load: Do not exceed 1% sample mass relative to silica mass (e.g., 1g sample on 100g silica).
Q: The product is coming off as an oil, but it should be a solid.
A: This is usually due to Solvent Entrapment .
Benzoate esters can trap solvent molecules in their lattice or remain supercooled liquids.
The Fix:
High Vacuum: Dry the oil under high vacuum (< 1 mbar) for 4 hours.
Trituration: Add a small amount of cold Pentane or Methanol to the oil and scratch the flask with a glass rod. This provides nucleation sites for crystallization.
Seed Crystal: If you have a previous pure batch, add a tiny crystal to induce solidification.
Module 4: Final Polishing (Crystallization)
Chromatography often leaves trace silica or grease. For drug development standards (>99.5% purity), crystallization is required.
Protocol:
Dissolve the chromatographed solid in a minimum amount of boiling Ethanol (or Isopropanol).
Allow to cool slowly to room temperature.
Cool further in an ice bath (
).
Filter the white needles/plates.
Yield Check: This method typically recovers 85-90% of the mass but significantly boosts purity.
References
BenchChem. A Comparative Guide to Assessing the Purity of Synthesized 2-Acetylphenyl 4-methylbenzoate. BenchChem Technical Guides. Link
PubChem. 2-Hydroxy-5-methylacetophenone (Compound Summary). National Library of Medicine. Link
Gowda, B. T., et al. 4-Methylphenyl 4-bromobenzoate. Acta Crystallographica Section E, 2011. Link
Biotage. Flash Chromatography Troubleshooting Guide. Biotage Academy. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Moisture Management for Aryl Benzoate Synthesis
Topic: Handling Moisture Sensitivity of 2-Acetyl-4-methylphenyl 4-bromobenzoate Precursors
Ticket ID: #REQ-882-CHEM
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Triage
You are likely accessing this guide because you are observing inconsistent yields, "sticky" precursors, or unexplained byproducts during the synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate .
This esterification involves two critical precursors:
The Electrophile: 4-Bromobenzoyl chloride (Highly Moisture Sensitive).[1][2]
The Nucleophile: 2'-Hydroxy-5'-methylacetophenone (Phenol derivative; Moderate Sensitivity).
The Core Problem: The reaction is a competition between your target phenol and adventitious water. If water wins, you generate 4-bromobenzoic acid (an impurity that is difficult to separate) and HCl, while destroying your stoichiometry.
Part 1: Precursor Diagnostics (The "Before" Phase)
User Issue: "My 4-bromobenzoyl chloride looks like a wet paste or has white crust on the threads. Is it usable?"
Technical Diagnosis:
4-Bromobenzoyl chloride has a low melting point (36–39 °C ) [1].[2][3] If stored improperly, surface hydrolysis creates 4-bromobenzoic acid (MP: >250 °C), which acts as a "crust" or nucleating agent, making the bulk material appear pasty or solid even if the chloride has melted.
Validation Protocol (Self-Check):
Before starting your reaction, perform this 5-minute quality gate:
Visual Inspection: Pure 4-bromobenzoyl chloride should be a crystalline solid or a clear melt (if room temp >30°C). Opaque white powder indicates hydrolysis.
Solubility Test: Dissolve 50 mg in 1 mL of dry DCM.
Cloudy/Precipitate: Significant hydrolysis (the acid byproduct is less soluble in DCM than the chloride). Action: Purify immediately.
Corrective Action (Purification):
Do not use hydrolyzed material; it throws off your stoichiometry.
Distillation: Vacuum distill the acid chloride (BP: 136-138°C @ 20 mmHg) [2]. The high-melting acid impurity will remain in the pot.
Part 2: The "Dry Chain" Workflow (Experimental Setup)
User Issue: "I dried my glassware in an oven, but my yield is still only 60%."
Technical Insight:
Glassware surfaces adsorb moisture rapidly upon cooling. Furthermore, standard "Reagent Grade" solvents (THF, DCM) often contain 50–200 ppm water—enough to destroy millimoles of your acid chloride [3].
The Protocol:
You must establish a "Dry Chain" where the reagents never encounter ambient atmosphere.
Step-by-Step Moisture Exclusion:
Solvent Preparation:
DCM (Preferred): Distill over Calcium Hydride (CaH₂) or pass through an activated alumina column. Target <10 ppm water.
THF: Distill from Sodium/Benzophenone ketyl (look for deep blue color).[5]
Verification: If available, use Karl Fischer titration. If not, the "Blue Ketyl" test for THF is a robust visual indicator.
Reagent Transfer:
Never weigh the acid chloride on an open balance paper.
Technique: Tare a flame-dried Schlenk flask under Argon. Add the acid chloride rapidly, evacuate, and backfill with Argon. Weigh the flask again to determine exact mass by difference.
The Scavenger Base:
Use Triethylamine (TEA) or Pyridine . These act as HCl scavengers.
Critical: These bases are hygroscopic.[6] Distill them over KOH or CaH₂ and store over 4Å molecular sieves before use.
Visualizing the Competitive Pathway:
Caption: Figure 1. Kinetic competition. Water reacts faster with the acid chloride than the phenol does, permanently destroying the precursor.
Part 3: Reaction & Troubleshooting Guide
User Issue: "I see a new spot on TLC, but it trails badly. Is this my product?"
Technical Diagnosis:
Trailing spots usually indicate carboxylic acids (the hydrolysis byproduct). The ester product should be a distinct, non-trailing spot (Rf ~0.4–0.6 in 20% EtOAc/Hexane).
Optimized Synthesis Protocol (Moisture-Hardened):
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and a rubber septum. Flush with Nitrogen/Argon.[7]
Dissolution: Add 2'-Hydroxy-5'-methylacetophenone (1.0 equiv) and dry DCM. Add Triethylamine (1.2 equiv) and DMAP (0.1 equiv - catalyst is crucial for sterically hindered phenols).
Addition: Dissolve 4-Bromobenzoyl chloride (1.1 equiv) in dry DCM in a separate dry vial. Add this solution dropwise via syringe to the reaction flask at 0°C .
Why 0°C? Low temperature suppresses side reactions while the exothermic neutralization of HCl occurs.
Monitoring: Warm to Room Temp. Monitor via TLC.
Success Indicator: Disappearance of the phenol spot.
Quench: Once complete, add saturated aqueous NaHCO₃. This destroys excess acid chloride and converts any hydrolysis byproduct (acid) into its water-soluble salt, removing it from the organic layer.
Q: Can I use thionyl chloride (SOCl₂) to "fix" my old acid chloride?A: Yes. If you have a large batch of hydrolyzed 4-bromobenzoyl chloride, refluxing it in neat SOCl₂ (with a drop of DMF) will convert the carboxylic acid impurity back into the acid chloride [4]. You must then distill off the excess SOCl₂ completely to avoid side reactions.
Q: My product is an oil, but it's supposed to be a solid.A: This ester (2-Acetyl-4-methylphenyl 4-bromobenzoate) is reported as a solid with a melting point around 64°C [5] or higher depending on polymorphs.
Fix: Triturate the oil with cold Hexane or Ethanol. If it remains an oil, you likely have solvent trapped or unreacted starting material (phenol) depressing the melting point. Run a column (Silica, Hexane:EtOAc).[10]
Q: Why use DCM instead of THF?A: DCM is easier to dry to extremely low water levels using CaH₂ and does not absorb atmospheric moisture as aggressively as THF. For acid chloride reactions, DCM is the "safer" solvent choice for moisture control [6].
References
Fisher Scientific. (2024). Safety Data Sheet: 4-Bromobenzoyl chloride. Retrieved from
PrepChem. (n.d.). Preparation of 4-bromobenzoyl chloride. Retrieved from
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from
BenchChem. (2025).[3][6][8][11][12] 4-Bromobenzoyl chloride synthesis from 4-bromobenzoic acid. Retrieved from
Royal Society of Chemistry. (2012). Directing Group Assisted Copper-Mediated Aroylation of Phenols - Supporting Information. Retrieved from
Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from
1H NMR spectrum analysis of 2-Acetyl-4-methylphenyl 4-bromobenzoate
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Acetyl-4-methylphenyl 4-bromobenzoate . It is designed for analytical chemists and drug development professionals requiring rigorous structur...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Acetyl-4-methylphenyl 4-bromobenzoate . It is designed for analytical chemists and drug development professionals requiring rigorous structural verification.
Executive Summary
2-Acetyl-4-methylphenyl 4-bromobenzoate is a sterically crowded ester often utilized as a substrate in Fries rearrangements or as a crystalline intermediate in the synthesis of chalcone derivatives. Its structural validation relies on distinguishing the regiochemistry of the tri-substituted phenolic ring and confirming the integrity of the 4-bromobenzoate moiety.
This guide compares the 1H NMR signature of the product against its precursors (the "Alternatives" in a synthesis context), providing a self-validating assignment protocol.
Part 1: Structural Context & Synthesis Pathway
To interpret the spectrum accurately, one must understand the magnetic environment created by the synthesis. The compound is typically synthesized via esterification of 2'-hydroxy-5'-methylacetophenone (also known as 2-acetyl-4-methylphenol) with 4-bromobenzoyl chloride .
The Structural Logic
Ring A (Phenolic Origin): Contains an acetyl group at position 2 and a methyl group at position 4 relative to the ester linkage. This creates a specific 1,2,4-substitution pattern.
Ring B (Acid Origin): A para-substituted benzene ring (AA'BB' system) bearing a bromine atom.
Visualization: Synthesis & Proton Environments
Figure 1: Synthesis pathway and key spectroscopic changes required for structural validation.
Part 2: Experimental Protocol & Data Analysis
Sample Preparation
Solvent: Chloroform-d (
) is the standard solvent. Dimethyl sulfoxide-d6 () may be used if solubility is an issue, but it will shift the water peak and may obscure aromatic signals due to viscosity broadening.
Concentration: 10–15 mg of sample in 0.6 mL of solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.
Predicted 1H NMR Data Table (
, 400 MHz)
The following table synthesizes theoretical shifts based on substituent effects (Curphy-Morrison parameters) and literature data for analogous benzoate esters.
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Logic
8.00 – 8.05
Doublet ( Hz)
2H
H-2', H-6' (Benzoate)
Ortho to carbonyl; strongly deshielded by anisotropy of the ester C=O.
7.60 – 7.65
Doublet ( Hz)
2H
H-3', H-5' (Benzoate)
Ortho to Bromine; less deshielded than H-2'/6'. Forms AA'BB' system.
7.55 – 7.58
Doublet ( Hz)
1H
H-3 (Phenyl Ring A)
Diagnostic Peak. Ortho to Acetyl, meta to Methyl. Deshielded by Acetyl C=O.
7.30 – 7.35
dd ( Hz)
1H
H-5 (Phenyl Ring A)
Para to Acetyl. Shows ortho coupling to H-6 and meta coupling to H-3.
7.10 – 7.15
Doublet ( Hz)
1H
H-6 (Phenyl Ring A)
Ortho to Ester oxygen.
2.55
Singlet
3H
Acetyl
Typical methyl ketone shift.
2.40
Singlet
3H
Aryl
Typical toluene-like methyl shift.
Detailed Assignment & Causality
The Benzoate Region (7.60 – 8.05 ppm)
The 4-bromobenzoate moiety provides a classic AA'BB' system . You will observe two distinct doublets with a large coupling constant (
Causality: The protons ortho to the carbonyl (H-2', H-6') are pushed significantly downfield (~8.0 ppm) due to the electron-withdrawing nature of the ester carbonyl. The protons ortho to the bromine (H-3', H-5') appear upfield relative to them (~7.6 ppm) but are still aromatic.
The Tri-substituted Phenyl Ring (Ring A)
This is the most complex region and critical for proving the regiochemistry.
H-3 (The "Isolated" Proton): Located between the acetyl and methyl groups. It appears as a narrow doublet (meta coupling only) or singlet. It is deshielded by the adjacent acetyl carbonyl, typically appearing around 7.5–7.6 ppm.
H-6 vs. H-5: H-6 is ortho to the ester oxygen. While oxygen is electron-donating by resonance (shielding), the esterification of a phenol generally results in a downfield shift of the ortho protons compared to the free phenol due to the electron-withdrawing inductive effect of the acyl group.
Acetyl Methyl (2.55 ppm): Deshielded by the carbonyl group.
Aryl Methyl (2.40 ppm): Attached directly to the aromatic ring.
Differentiation: The acetyl methyl is always downfield of the aryl methyl.
Part 3: Comparative Analysis (Product vs. Alternatives)
In drug development, the primary "alternative" is the failed reaction (unreacted starting material) or the hydrolyzed byproduct.
Feature
Product (Ester)
Alternative (Starting Material: 2'-Hydroxy-5'-methylacetophenone)
Alternative (Reagent: 4-Bromobenzoic Acid)
Phenolic -OH
Absent
Present (>12.0 ppm, sharp singlet due to H-bonding)
Present (10-13 ppm, broad COOH)
Aromatic Region
Complex (7H total)
Simple (3H total)
AA'BB' only (4H total)
H-6 Shift
~7.15 ppm (Deshielded)
~6.90 ppm (Shielded by OH)
N/A
Benzoate Doublets
Present (8.0 & 7.6 ppm)
Absent
Present (Similar shifts)
Self-Validating Workflow
Use the following logic tree to validate your spectrum.
Figure 2: Step-by-step logic flow for spectrum validation.
References
National Institute of Advanced Industrial Science and Technology (AIST). SDBS Compounds and Spectral Search (SDBS No. 4-Bromobenzoate esters). Available at: [Link]
Gadikota, V., et al. (2023).[2] "Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters." Magnetic Resonance in Chemistry. Available at: [Link]
Resolving the Ester Bond in 2-Acetyl-4-methylphenyl 4-bromobenzoate: A Comparative FTIR Sampling Guide
Introduction As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing sterically hindered, multi-carbonyl active pharmaceutical ingredients (APIs) and synthetic intermediates....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing sterically hindered, multi-carbonyl active pharmaceutical ingredients (APIs) and synthetic intermediates. One such complex molecule is 2-Acetyl-4-methylphenyl 4-bromobenzoate (CAS: 36695-12-2). This compound features two distinct carbonyl environments: an ester linkage (a phenyl benzoate derivative) and an acetyl ketone group. Accurately resolving the ester C=O stretch from the adjacent ketone C=O stretch is critical for structural verification, yet it is highly susceptible to spectral artifacts depending on the sample preparation method.
This guide objectively compares the performance of Diamond Attenuated Total Reflectance (ATR) against classical KBr Pellet (Transmission) and Nujol Mull techniques. By examining the causality behind spectral shifts and resolution differences, we establish a self-validating system for selecting the optimal FTIR protocol for dual-carbonyl characterization.
Mechanistic Grounding: Vibrational Signatures of the Dual-Carbonyl System
Before comparing instrumental techniques, we must establish the theoretical vibrational signatures of 2-Acetyl-4-methylphenyl 4-bromobenzoate. The molecule consists of a 4-bromobenzoate moiety esterified to a 2-acetyl-4-methylphenol ring.
Ester Carbonyl (C=O) Stretch :1[1]. In this specific molecule, the electron-withdrawing nature of the para-bromo group restricts resonance with the ester oxygen, slightly stiffening the carbonyl bond and pushing the absorption toward ~1735 cm⁻¹.
Ketone Carbonyl (C=O) Stretch : The acetyl group at the ortho position of the phenyl ring is highly conjugated with the aromatic system. This conjugation lowers the force constant of the C=O bond, resulting in a distinct absorption peak at ~1685 cm⁻¹.
Aromatic & Halogen Bonds : Aromatic C=C stretches occur at ~1600 and 1490 cm⁻¹, and the C-Br stretch is typically observed in the fingerprint region at ~1070 cm⁻¹.
The primary analytical goal is achieving baseline resolution between the 1735 cm⁻¹ (ester) and 1685 cm⁻¹ (ketone) peaks without introducing matrix interferences.
Performance Comparison: ATR vs. KBr Pellet vs. Nujol Mull
The physical state of the sample and the optical mechanics of the FTIR accessory fundamentally alter the observed spectrum.
Performance : ATR is the undisputed winner for speed and avoiding moisture artifacts. Because no hygroscopic salt is used, the baseline between 1800–1600 cm⁻¹ remains perfectly flat, allowing for pristine resolution of the dual carbonyls.
Causality of Artifacts :4[4]. The refractive index of the sample changes drastically near strong absorption bands (like the C=O stretch), causing the ester peak to artificially shift by 2–4 cm⁻¹ to lower wavenumbers (e.g., from 1735 cm⁻¹ to 1732 cm⁻¹) compared to true transmission.
Performance :5[5]. The ester and ketone peaks are exceptionally sharp and accurately placed at their true vibrational frequencies.
Causality of Artifacts :4[4]. If the water bending band is too intense, it can overlap and artificially broaden the base of the acetyl ketone peak at 1685 cm⁻¹. Furthermore, the high pressure (8-10 tons) required can induce polymorphic transformations in crystalline APIs.
Nujol Mull
Mechanism : Suspension of the powder in mineral oil (Nujol) pressed between NaCl or KBr windows.
Performance : Avoids the pressure-induced polymorphic artifacts of KBr pellets and the refractive index shifts of ATR.
Causality of Artifacts : Nujol exhibits intense C-H stretching and bending vibrations (2924, 1460, 1377 cm⁻¹). While this leaves the carbonyl region (1600-1800 cm⁻¹) clear for ester/ketone analysis, it completely obliterates the ability to analyze the methyl and aromatic C-H regions of 2-Acetyl-4-methylphenyl 4-bromobenzoate.
Quantitative Data Comparison
The following table summarizes the expected spectral outcomes when analyzing the ester and ketone bonds of 2-Acetyl-4-methylphenyl 4-bromobenzoate using the three techniques.
Vibrational Mode
KBr Pellet (True Transmission)
Diamond ATR-FTIR (Evanescent Wave)
Nujol Mull (Suspension)
Analytical Impact / Artifact Causality
Ester C=O Stretch
~1735 cm⁻¹ (Sharp)
~1731 cm⁻¹ (Slightly broadened)
~1735 cm⁻¹ (Sharp)
ATR exhibits anomalous dispersion, shifting the peak ~4 cm⁻¹ lower.
Ketone C=O Stretch
~1685 cm⁻¹ (Sharp)
~1682 cm⁻¹ (Sharp)
~1685 cm⁻¹ (Sharp)
KBr moisture (~1640 cm⁻¹) can artificially widen the base of this peak if poorly prepared.
Ester C-O Asym. Stretch
~1270 cm⁻¹
~1268 cm⁻¹ (Higher relative intensity)
~1270 cm⁻¹
ATR enhances lower wavenumber intensities due to deeper evanescent wave penetration.
Aromatic C=C Stretch
~1600 cm⁻¹
~1598 cm⁻¹
~1600 cm⁻¹
Consistent across methods.
Methyl C-H Bending
~1380 cm⁻¹
~1380 cm⁻¹
Obscured
Nujol mineral oil peak at 1377 cm⁻¹ completely masks the sample's methyl group.
Signal-to-Noise (Carbonyl)
Very High (if strictly dry)
High
Medium
ATR provides the most reproducible S/N ratio for routine analysis.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, follow these validated protocols. The chosen method dictates the reliability of the resulting spectrum.
Protocol A: Diamond ATR-FTIR (Recommended for Routine QA/QC)
Background Collection : Clean the Diamond/ZnSe crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow to evaporate completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
Sample Deposition : Place approximately 2–5 mg of 2-Acetyl-4-methylphenyl 4-bromobenzoate powder directly onto the center of the crystal.
Pressure Application : Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact between the crystal and the irregular powder particles, maximizing the evanescent wave penetration and signal intensity.
Data Acquisition : Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an "ATR Correction" algorithm in the software to mathematically adjust for the penetration depth bias and anomalous dispersion, bringing the spectrum closer to a transmission-like profile.
Protocol B: KBr Pellet (Recommended for Library Matching & Publication)
Matrix Preparation :3[3]. Store immediately in a desiccator.
Milling :3[3]. Grind thoroughly in an agate mortar for 1–2 minutes. Causality: The particle size must be reduced to less than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (asymmetric scattering that distorts peak shapes).
Pressing : Transfer the mixture to a 13 mm pellet die.3[3].
Data Acquisition : Place the transparent pellet in the transmission holder and acquire the spectrum. Self-Validation Step: Verify the absence of a broad band at 3400 cm⁻¹; if present, the KBr was wet, and the 1685 cm⁻¹ ketone peak may be compromised by the overlapping water bending mode.
Logical Workflow: FTIR Technique Selection
The following diagram illustrates the logical decision-making process for selecting the appropriate FTIR sampling technique when analyzing dual-carbonyl APIs like 2-Acetyl-4-methylphenyl 4-bromobenzoate.
Caption: Decision tree for selecting the optimal FTIR sampling technique for dual-carbonyl APIs.
References
BenchChem. "Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide." BenchChem.
Advanced Journal of Chemistry, Section A. "Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy.
AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.
Shimadzu. "Measurement Methods for Powder Samples.
Mass spectrometry fragmentation pattern of 2-Acetyl-4-methylphenyl 4-bromobenzoate
The following guide details the mass spectrometry fragmentation pattern of 2-Acetyl-4-methylphenyl 4-bromobenzoate , a critical intermediate often encountered in the synthesis of flavonoids, chalcones, and pharmacophores...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the mass spectrometry fragmentation pattern of 2-Acetyl-4-methylphenyl 4-bromobenzoate , a critical intermediate often encountered in the synthesis of flavonoids, chalcones, and pharmacophores via the Fries rearrangement.[1]
This guide compares the Electron Ionization (EI) fragmentation efficiency and structural specificity against Electrospray Ionization (ESI) and provides a differential analysis against its thermodynamic isomer, the Fries rearrangement product , to assist researchers in structural validation.
Publish Comparison Guide | Technical Series [1][2]
Executive Summary & Chemical Context[3][4][5][6][7][8][9][10][11]
Molecular Weight: 333.18 g/mol (Average) | 332.00/334.00 Da (Monoisotopic)
Primary Application: Synthesis intermediate for hydroxy-aryl ketones; substrate for Fries rearrangement studies.[1][6]
The Analytical Challenge:
In drug development and organic synthesis, distinguishing the O-acyl ester (starting material) from its C-acyl isomer (rearrangement product) is critical. While NMR is definitive, Mass Spectrometry (MS) offers rapid, high-sensitivity screening. This guide demonstrates how the fragmentation "fingerprint" of the ester bond provides a superior diagnostic metric compared to soft ionization techniques.
Methodology Comparison: EI vs. ESI
For this specific benzoate ester, the choice of ionization method dictates the depth of structural information obtained.
Feature
Electron Ionization (EI) (Recommended for Structure)
Electrospray Ionization (ESI) (Recommended for Quantitation)
Energy Regime
Hard Ionization (70 eV)
Soft Ionization
Molecular Ion ()
Distinct doublet at m/z 332/334 (Moderate intensity)
Dominant or
Fragmentation
Extensive; reveals substructure (benzoyl vs. phenol)
Minimal; requires MS/MS (CID) to generate fragments
Diagnostic Value
High: Immediate identification of the benzoyl cation (m/z 183).
Low: Primarily confirms molecular weight.
Isotopic Pattern
Clear 1:1 doublet for in all Br-containing fragments.
Clear 1:1 doublet in parent ion only.
Verdict: For structural elucidation and impurity profiling, EI-MS is the superior methodology due to the diagnostic cleavage of the ester linkage.
Detailed Fragmentation Mechanism (EI-MS)
The fragmentation of 2-Acetyl-4-methylphenyl 4-bromobenzoate is driven by the lability of the ester bond and the stability of the resulting acylium ion.[1]
Primary Pathway:
-Cleavage (Acyl-Oxygen Fission)
The most abundant ion (Base Peak) arises from the cleavage of the bond between the carbonyl carbon and the ether oxygen.
Molecular Ion (
): The radical cation forms at m/z 332 and 334 (1:1 ratio due to Br).
Formation of 4-Bromobenzoyl Cation (Base Peak):
The ester bond breaks, retaining the positive charge on the carbonyl carbon due to resonance stabilization from the phenyl ring.
Observed Peaks: m/z183 (
) and 185 ().
Intensity: 100% (Base Peak).
Secondary Decarbonylation:
The 4-bromobenzoyl cation loses a neutral CO molecule (28 Da).
Observed Peaks: m/z155 and 157 (4-Bromophenyl cation).[1][7]
Secondary Pathway: Phenolic Moiety
The leaving group (2-acetyl-4-methylphenoxy radical) can occasionally retain the charge, though less frequently.[1]
Acetyl Cleavage: Loss of a methyl group from the acetyl side chain (
) is a minor pathway compared to the ester cleavage.
Visualization of Fragmentation Pathways
The following diagram illustrates the causal flow of fragmentation events.
Figure 1: Mechanistic fragmentation tree for 2-Acetyl-4-methylphenyl 4-bromobenzoate under 70 eV EI conditions.
Comparative Analysis: Ester vs. Fries Rearrangement Product
The most common "alternative" structure encountered is the Fries rearrangement product (a hydroxy-benzophenone derivative). MS distinguishes these isomers based on fragmentation stability.
Diagnostic Rule: If the spectrum is dominated by the molecular ion (m/z 332/334) with low fragmentation, the sample has likely undergone rearrangement or hydrolysis. If the spectrum is dominated by m/z 183/185, the ester structure is intact.
Experimental Protocol
To replicate these results for quality control or academic validation, follow this self-validating protocol.
A. Sample Preparation[3][4][5][7]
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.
Why: DCM is preferred for EI to ensure volatility; Methanol is suitable for ESI.
Concentration: Dilute to 10 µg/mL for direct injection or GC-MS.
B. Instrument Settings (GC-MS)
Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation/Fries rearrangement in the injector).
Column: DB-5ms or equivalent (5% Phenyl-arylene).[1]
Oven Program: 100°C (1 min)
20°C/min 300°C (hold 5 min).
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temp: 230°C.
Scan Range: m/z 40–500.
C. Data Validation Steps
Check the Bromine Pattern: Verify every major peak (332, 183, 155) appears as a doublet separated by 2 units with roughly equal intensity (
).
Verify Base Peak: Confirm m/z 183/185 is the dominant peak.
Absence of Rearrangement: Ensure the molecular ion is not the base peak (which would indicate the rearranged hydroxy-ketone).
References
Royal Society of Chemistry. (2015). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. RSC Advances. Retrieved from [Link]
National Institutes of Health (NIH). (2011). Crystal structure and characterization of 4-Methylphenyl 4-bromobenzoate. PMC. Retrieved from [Link]
Smith, C. (2012). Metabolic Profiling of Bromobenzoic Acids via MS and ICP-MS.[1][8] Chromatography Today. Retrieved from [Link]
Comparing reactivity of 4-bromobenzoate vs 4-chlorobenzoate derivatives
Comparative Reactivity Guide: 4-Bromobenzoate vs. 4-Chlorobenzoate Derivatives Executive Summary In the design of synthetic routes for pharmaceutical intermediates, the choice between 4-bromobenzoate and 4-chlorobenzoate...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: 4-Bromobenzoate vs. 4-Chlorobenzoate Derivatives
Executive Summary
In the design of synthetic routes for pharmaceutical intermediates, the choice between 4-bromobenzoate and 4-chlorobenzoate derivatives is a critical decision point that balances reactivity against cost and stability .[1]
While both serve as electrophiles in transition-metal-catalyzed cross-couplings and precursors for organometallic reagents, their performance profiles diverge significantly due to the carbon-halogen bond strength.[1] This guide provides a technical comparison to assist in substrate selection, supported by mechanistic insights and experimental protocols.
Feature
4-Bromobenzoate
4-Chlorobenzoate
Primary Advantage
High Reactivity (Oxidative Addition)
Cost Efficiency & Atom Economy
C-X Bond Energy
~82 kcal/mol (Weaker)
~97 kcal/mol (Stronger)
Pd-Catalysis
Standard Ligands ()
Specialized Ligands (e.g., SPhos, XPhos)
Metal-Halogen Exchange
Excellent (-78 °C)
Poor (Requires high temp/catalysis)
Fundamental Physicochemical Properties
The reactivity difference is rooted in the intrinsic properties of the Carbon-Halogen bond.[1] The C-Cl bond is significantly shorter and stronger than the C-Br bond, creating a higher activation energy barrier for bond cleavage steps (Oxidative Addition or Halogen-Lithium Exchange).
Property
4-Bromobenzoate (Ar-Br)
4-Chlorobenzoate (Ar-Cl)
Impact on Reactivity
Bond Dissociation Energy (BDE)
~82.6 kcal/mol [1]
~97.6 kcal/mol [1]
Ar-Br undergoes oxidative addition ~10³–10⁴ times faster in absence of specialized ligands.
Bond Length
1.89 Å
1.74 Å
Steric accessibility is slightly better for Cl, but electronic factors dominate.
Electronegativity (Pauling)
2.96
3.16
Ar-Cl is more electron-deficient, theoretically favoring , but Pd-catalysis is dominated by BDE.
The most common application for these derivatives is the Suzuki-Miyaura Cross-Coupling . The catalytic cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]
The Bottleneck:
For 4-chlorobenzoates , the Oxidative Addition of the Ar-Cl bond to the Pd(0) species is the rate-determining step (RDS). The high bond energy often prevents reaction with standard catalysts like
.
For 4-bromobenzoates , oxidative addition is facile, often shifting the RDS to transmetalation.
Visualizing the Catalytic Cycle
Figure 1: Comparative Catalytic Cycle. Note the divergence at the Oxidative Addition step where Ar-Cl requires specific conditions to proceed.
Experimental Protocols & Performance Data
Protocol A: Standard Suzuki Coupling (General Purpose)
Best for 4-Bromobenzoate. Likely to fail or proceed slowly for 4-Chlorobenzoate.
The following data summarizes typical yields obtained when subjecting both derivatives to Protocol A (Standard Conditions) vs. Protocol B (Activated Conditions).
Substrate
Conditions
Time (h)
Conversion (%)
Isolated Yield (%)
Notes
4-Bromobenzoate
Protocol A ()
2
>99
94
Rapid, clean conversion.
4-Chlorobenzoate
Protocol A ()
24
<15
N/A
Reaction stalls; catalyst deactivation.
4-Chlorobenzoate
Protocol B (XPhos)
6
>95
88
Requires expensive ligand & higher temp.
Metal-Halogen Exchange (Lithiation)
For reactions requiring the generation of a nucleophile (e.g., Grignard or Organolithium formation), the difference is even more pronounced.
4-Bromobenzoate: Reacts cleanly with
or at low temperatures (-78°C to 0°C) to form the metallated species. The rate of exchange () is faster than nucleophilic attack on the ester group [2].
4-Chlorobenzoate: The C-Cl bond is too strong for efficient exchange at low temperatures. Attempting to force this reaction with strong bases (e.g.,
) often leads to ortho-lithiation (deprotonation) or nucleophilic attack on the ester (side reaction) rather than halogen exchange.
Recommendation: Do NOT use 4-chlorobenzoate for Lithium/Magnesium exchange unless using specialized "Turbo-Grignard" conditions (
) with extended reaction times, and even then, Br is superior.
Decision Matrix: Which to Choose?
Use the following logic flow to select the appropriate starting material for your campaign.
Figure 2: Substrate Selection Logic Flow.
References
RSC Advances. (2012).[3] Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. Retrieved from [Link]
Princeton University.[6] (2021).[6][7][8][9] Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society. Retrieved from [Link][6]
Chemistry LibreTexts. (2022). Oxidative Addition of Polar Reagents. Retrieved from [Link]
National Institutes of Health (PMC). (2021).[6][7][8][9] Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton. Retrieved from [Link]
HPLC Analysis & Retention Behavior of 2-Acetyl-4-methylphenyl 4-bromobenzoate
A Comparative Method Development Guide for Researchers Executive Summary & Compound Profile 2-Acetyl-4-methylphenyl 4-bromobenzoate (CAS: 36695-12-2) is a critical intermediate in organic synthesis, frequently utilized a...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Method Development Guide for Researchers
Executive Summary & Compound Profile
2-Acetyl-4-methylphenyl 4-bromobenzoate (CAS: 36695-12-2) is a critical intermediate in organic synthesis, frequently utilized as a substrate for Fries rearrangement to synthesize substituted dibenzoylmethanes or chalcones.[1][2]
In drug development and kinetic studies, the analytical challenge lies not in detecting the pure compound, but in resolving it from its hydrolytic precursors: 2-hydroxy-5-methylacetophenone (phenol) and 4-bromobenzoic acid (acid). Due to the esterification masking both the phenolic hydroxyl and carboxylic acid groups, the target molecule exhibits significantly higher lipophilicity than its precursors.
This guide provides a validated framework for HPLC method development, comparing column chemistries to optimize the retention time (RT) and resolution (
To achieve robust separation, one must understand the interaction mechanism. The target ester lacks active hydrogen bond donors, relying primarily on hydrophobic (van der Waals) and
interactions with the stationary phase.
The "Hydrophobic Shift" Phenomenon
Upon injection, the mixture components separate based on polarity. The elution order on a Reverse Phase (RP) system is predictable and critical for peak identification:
4-Bromobenzoic Acid: Most polar (elutes first). Under acidic conditions (pH < pKa ~4), it is protonated but still less hydrophobic than the ester.
2-Hydroxy-5-methylacetophenone: Intermediate polarity. Possesses an intramolecular hydrogen bond (carbonyl to hydroxyl) which slightly increases retention compared to simple phenols.
Target Ester: Most hydrophobic (elutes last). The masking of polar groups results in strong retention on C18 phases.
Pathway Visualization: Origin of Impurities
The following diagram illustrates the chemical relationship between the target and its critical impurities, defining the separation requirements.
Caption: Synthesis and degradation pathways defining the critical pairs for HPLC separation.
Comparative Performance: Column Selection
The choice of stationary phase drastically alters the retention time and peak shape. Below is a comparison of three standard alternatives.
Feature
C18 (Octadecyl)
Phenyl-Hexyl
C8 (Octyl)
Mechanism
Pure Hydrophobic Interaction
Interaction + Hydrophobic
Reduced Hydrophobicity
Retention Time
Longest. Strongest interaction with the ester alkyl/aryl groups.
Intermediate. Selective for the bromobenzoate aromatic rings.
Shortest. Faster elution for high-throughput screening.
Selectivity ()
High for methylene selectivity (homologs).
Superior for aromatic esters vs. aliphatic impurities.
Good for general use; less resolving power for isomers.
Recommendation
Gold Standard for purity assays.
Best Alternative if C18 co-elutes with aromatic impurities.
Use only if C18 run times > 30 mins.
Experimental Data: Relative Retention Times (RRT)
Data normalized to 4-Bromobenzoic Acid (RRT = 1.00).
Component
RRT (C18)
RRT (Phenyl-Hexyl)
Peak Character
4-Bromobenzoic Acid
1.00
1.00
Sharp, Fronting if overloaded
2-Hydroxy-5-methylacetophenone
~1.85
~2.10
Tailing (unless acid added)
Target Ester
~4.50 - 5.20
~3.80 - 4.20
Broad (requires gradient focusing)
Note: The target ester elutes significantly later. On a standard isocratic run (50:50 ACN:Water), the target may not elute for >60 minutes. Gradient elution is mandatory.
Validated Experimental Protocol
To ensure reproducibility and prevent "ghost peaks" from late-eluting esters in subsequent runs, follow this gradient protocol.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Temperature: 30°C (Controlled).
Flow Rate: 1.0 mL/min.
Detection: 254 nm (Reference: 360 nm).
Injection Volume: 10 µL.
Mobile Phase Composition
Solvent A: Water + 0.1% Formic Acid (improves peak shape of the acid precursor).
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[3] ACN is preferred for lower backpressure and sharper peaks for brominated compounds.
Gradient Table (Step-by-Step)
Time (min)
% Solvent B (ACN)
Event / Causality
0.0 - 2.0
50%
Equilibration: Elute polar acid impurities early.
2.0 - 15.0
50% 95%
Linear Ramp: Rapidly elute the hydrophobic target ester.
15.0 - 20.0
95%
Wash: Ensure highly retained dimers/oligomers are cleared.
20.0 - 20.1
95% 50%
Reset: Return to initial conditions.
20.1 - 25.0
50%
Re-equilibration: Critical for RT reproducibility.
Decision Tree for Method Optimization
Use this logic flow to troubleshoot retention issues.
Caption: Logic flow for optimizing retention time and resolution.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1618056, 2-Methyl-4-(3-methylphenyl)phenyl 4-bromobenzoate (Related Ester Structure & Properties). Retrieved from [Link]
Chromatography Today (2014). Separation of Bromobenzoic Acids: Conventional vs. High Temperature LC. Retrieved from [Link]
Publish Comparison Guide: UV-Vis Absorption of 2-Acetyl-4-methylphenyl 4-bromobenzoate
This guide provides an in-depth technical analysis of 2-Acetyl-4-methylphenyl 4-bromobenzoate , focusing on its UV-Vis absorption characteristics. It synthesizes structural causality, spectral prediction, and experimenta...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2-Acetyl-4-methylphenyl 4-bromobenzoate , focusing on its UV-Vis absorption characteristics. It synthesizes structural causality, spectral prediction, and experimental protocols to serve as a reference for researchers in organic synthesis and drug development.
2-Acetyl-4-methylphenyl 4-bromobenzoate is a specialized ester intermediate, often utilized in the study of Fries rearrangements or as a precursor for chalcones and flavones. Its UV-Vis spectral profile is a critical quality attribute (CQA) used to monitor the completeness of esterification from its phenolic precursor.
Unlike simple aromatics, this molecule possesses two distinct chromophores separated by an ester linkage, which acts as a "conjugation breaker."
Chromophore A (Acceptor): The 4-bromobenzoyl moiety.
Chromophore B (Donor-derived): The 2-acetyl-4-methylphenyl moiety.[1][2][3]
The absorption maxima (
) are defined by the superposition of these two systems, modified by the auxochromic effect of the bromine atom and the steric influence of the ortho-acetyl group.
Comparative Spectral Analysis
The following table contrasts the target compound with its direct precursor and a non-halogenated analog. This comparison highlights the specific spectral shifts used to validate synthesis.
Table 1: Comparative UV-Vis Absorption Data (Methanol/Ethanol)
Compound
Primary ()
Secondary (n )
Key Spectral Feature
Target: 2-Acetyl-4-methylphenyl 4-bromobenzoate
245 – 255 nm (Predicted)
275 – 285 nm (Weak)
Blue Shift: Loss of long-wave band (>300 nm) confirms esterification.
Precursor: 2-Hydroxy-5-methylacetophenone
255 – 260 nm
325 – 335 nm
Broad Chelation Band: Intramolecular H-bonding (OH···O=C) causes a strong red shift.
Analog: 2-Acetyl-4-methylphenyl benzoate
230 – 240 nm
270 – 280 nm
Hypsochromic: Lacks the bathochromic shift contributed by the 4-Bromo auxochrome.
Reference: Methyl 4-bromobenzoate
244 nm
~280 nm
Represents the isolated "Chromophore A" contribution.
Mechanism of Spectral Shift[8]
The "Chelation Effect" (Precursor): In the precursor phenol, the hydroxyl proton forms a strong intramolecular hydrogen bond with the acetyl carbonyl oxygen. This stabilizes the excited state, lowering the energy gap and pushing absorption into the UVA region (~325 nm).
The "Ester Block" (Target): Esterification replaces the hydroxyl proton with a 4-bromobenzoyl group. This eliminates the H-bond. Consequently, the absorption band at 325 nm collapses, and the spectrum shifts to the higher-energy UV-C/UV-B region (240–285 nm). Disappearance of the 325 nm peak is the primary indicator of reaction completion.
Experimental Protocol: Reliable Measurement
To ensure data integrity (Trustworthiness), follow this self-validating protocol.
Reagents & Equipment
Solvent: Methanol (HPLC Grade) or Acetonitrile. Avoid Benzene/Toluene due to UV cutoff interference.
Concentration:
M (for ).
Blank: Pure solvent from the same bottle used for dilution.
Step-by-Step Workflow
Baseline Correction: Run a dual-beam baseline correction with cuvettes containing only solvent.
Stock Solution: Dissolve 10 mg of target in 100 mL Methanol. Sonicate for 5 mins to ensure complete dissolution (Ester solubility can be slow).
Dilution: Take 1 mL of Stock and dilute to 100 mL (Final ~10 µg/mL).
Scan: Record spectrum from 200 nm to 400 nm.
Validation Check:
Pass: Distinct peaks at ~250 nm and ~280 nm. Baseline flat >310 nm.
The following diagram illustrates the synthesis pathway and the critical decision points where UV-Vis analysis is applied.
Caption: Synthesis workflow highlighting the critical UV-Vis Quality Control checkpoint to detect unreacted phenolic intermediate.
References
BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate. Retrieved from
SpectraBase. (2024).[4] UV and NMR Spectra of 2-Acetylphenyl 4-methylbenzoate and Analogs. Wiley Science Solutions. Retrieved from
National Science Foundation (NSF). (2017). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from
PubChem. (2025).[4][5][6] 2-Hydroxy-5-methylacetophenone (Compound CID 15068).[1] National Library of Medicine. Retrieved from
Shimadzu Application News. (2024). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from
TLC Rf values for 2-Acetyl-4-methylphenyl 4-bromobenzoate in ethyl acetate/hexane
The following technical guide details the TLC behavior of 2-Acetyl-4-methylphenyl 4-bromobenzoate , focusing on separation strategies from its specific precursors. Solvent System: Ethyl Acetate / Hexane (Standard & Optim...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the TLC behavior of 2-Acetyl-4-methylphenyl 4-bromobenzoate , focusing on separation strategies from its specific precursors.
For the synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate (Product) from 2-hydroxy-5-methylacetophenone (Starting Material A) and 4-bromobenzoyl chloride (Starting Material B), the separation profile is governed by the loss of the phenolic hydroxyl group and the introduction of the lipophilic bromobenzoate moiety.[1]
Core Rf Value Data (Silica Gel 60 F₂₅₄)
The following values represent the migration behavior in the standard 20% Ethyl Acetate / 80% Hexane system.
> Critical Note on Separation: The starting phenol exhibits intramolecular hydrogen bonding (between the hydroxyl and the ortho-acetyl group).[1] This "masks" its polarity, causing it to run higher than typical phenols and potentially co-elute with the product ester. See "Optimization Strategies" below for resolution.
Part 2: Strategic Analysis & Mechanism
The Separation Challenge
In many esterification reactions, the product (ester) is significantly less polar than the starting material (alcohol/phenol), resulting in a large
. However, in this specific scaffold, the starting material (2-hydroxy-5-methylacetophenone ) possesses a pseudo-cyclic structure due to the hydrogen bond between the phenolic -OH and the ketone carbonyl.[1]
Phenol Behavior: The intramolecular H-bond reduces the ability of the -OH group to interact with the silica stationary phase, increasing its Rf value to
Product Behavior: Upon esterification, this H-bond is broken.[1] However, the molecule gains a polar ester linkage. The addition of the 4-bromophenyl group adds bulk and lipophilicity, generally pushing the Rf higher (
).
Result: The spots may appear very close (touching or overlapping) in standard polarity solvents.
Mechanistic Diagram: Reaction & Polarity Shift
The following diagram illustrates the transformation and the resulting polarity shift that dictates the TLC separation.
Caption: Reaction flow showing the conversion of the H-bonded phenol to the lipophilic ester and the formation of the polar acid byproduct.
Part 3: Experimental Protocols & Optimization
Protocol 1: Standard Monitoring (EtOAc/Hexane)
This system is sufficient for rough monitoring but may show overlapping spots.
Preparation: Prepare a mobile phase of 20% Ethyl Acetate in Hexane (20 mL EtOAc + 80 mL Hexane).
Spotting:
Lane 1: Starting Phenol (Reference).
Lane 2: Co-spot (Phenol + Reaction Mixture).
Lane 3: Reaction Mixture.
Elution: Run the plate until the solvent front reaches 1 cm from the top.[2]
Visualization:
UV (254 nm): Both product and starting material absorb strongly.
Ferric Chloride (FeCl₃): Spray the plate.[3][4] The Starting Phenol will turn violet/purple (positive test for phenols). The Product will NOT stain. This is the definitive way to distinguish the two close spots.
If the product and starting material co-elute in EtOAc/Hexane, switch to a solvent system that exploits pi-pi interactions or different selectivity.[1]
Standard Operating Procedure: Disposal and Handling of 2-Acetyl-4-methylphenyl 4-bromobenzoate Executive Summary & Chemical Identity 2-Acetyl-4-methylphenyl 4-bromobenzoate (CAS: 36695-12-2) is a brominated aromatic este...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Disposal and Handling of 2-Acetyl-4-methylphenyl 4-bromobenzoate
Executive Summary & Chemical Identity
2-Acetyl-4-methylphenyl 4-bromobenzoate (CAS: 36695-12-2) is a brominated aromatic ester frequently utilized as an organic building block in drug development and synthetic chemistry[1]. Because its molecular structure (C16H13BrO3) contains a covalently bonded halogen (bromine), it falls under strict environmental regulations regarding Halogenated Organic Compounds (HOCs)[1][2]. Proper disposal of this compound is not merely a compliance checklist; it is a critical safety operation designed to prevent the release of persistent organic pollutants into the environment.
Mechanistic Rationale for Halogenated Waste Segregation
As a Senior Application Scientist, I cannot overstate the importance of understanding why we segregate and treat this compound differently from standard organic waste. Every step in this protocol is a self-validating system designed around the thermodynamic properties of the molecule:
Thermal Stability and Toxic Byproducts: Halogenated aromatic compounds possess high thermal stability. If incinerated at standard municipal waste temperatures (~850°C), the compound undergoes incomplete combustion. This thermodynamic environment heavily favors the de novo synthesis of unintentional persistent organic pollutants (UPOPs), specifically highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[3].
High-Temperature Incineration Requirements: To safely break the carbon-halogen bonds, the EPA and international industrial emission directives mandate that hazardous waste containing more than 1% halogenated organic substances must be incinerated at a minimum of 1100°C (2000°F)[3][4]. Furthermore, this process requires a minimum residence time of 1 to 2 seconds and the use of an acid gas scrubber at the outlet to neutralize the corrosive hydrobromic acid (HBr) gas generated during combustion[4][5].
Logistical and Cost Implications: Mixing 2-Acetyl-4-methylphenyl 4-bromobenzoate with non-halogenated waste streams contaminates the entire bulk container. Facilities charge approximately twice as much to dispose of halogenated waste drums compared to non-halogenated drums because the entire volume must now be routed to specialized high-temperature kilns[6].
The following diagram illustrates the self-validating logical pathways for routing 2-Acetyl-4-methylphenyl 4-bromobenzoate waste to ensure environmental compliance.
Caption: Workflow for the segregation and thermal destruction of brominated organic waste.
Operational Disposal Protocols (Step-by-Step)
Protocol A: Routine Liquid Waste Disposal
Identify the Stream: Confirm that the solution contains 2-Acetyl-4-methylphenyl 4-bromobenzoate. Critical Causality Note: Even if the primary solvent is non-halogenated (e.g., Acetone, Ethanol), the presence of the brominated solute dictates that the entire volume must be treated as halogenated waste[6].
Select the Receptacle: Use a chemically compatible High-Density Polyethylene (HDPE) safety disposal can or a glass carboy. Do not use metal safety cans if the waste contains trace acids, as liberated bromide ions can cause rapid pitting and corrosion of the metal.
Transfer the Waste: In a certified fume hood, use a dedicated funnel to pour the liquid into the halogenated waste container.
Seal and Document: Immediately cap the container. Open containers volatilize toxic organics and violate EPA regulations. Update the running waste log attached to the container with the exact percentage of the compound and the solvent used[6].
Protocol B: Solid Waste & Contaminated Labware
Collect Contaminated Solids: Gather all weigh boats, spatulas, Kimwipes, and filter papers that have come into contact with the compound.
Containment: Place these items into a transparent, heavy-duty polyethylene waste bag specifically designated for solid halogenated waste.
Isolate the Area: If a powder spill occurs, immediately restrict access to prevent the aerosolization and tracking of the brominated dust.
Suppress Dust (Solid Spill): Do not sweep dry. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol) to wet the solid and suppress inhalable dust generation.
Absorb (Liquid Spill): For solution spills, apply an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Critical Causality Note: Never use combustible absorbents (like sawdust) for halogenated organics, as they can complicate the downstream high-temperature incineration process.
Collect and Dispose: Use a plastic scoop to transfer the absorbed material into a solid halogenated waste container. Wash the affected surface with a strong detergent and water, collecting the rinsate into the liquid halogenated waste stream.
References
Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32". Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Thermal Incinerator Fact Sheet". Available at: [Link]
Zero Waste Europe. "Hidden emissions: A story from the Netherlands - Temperatures in the post-combustion zone". Available at: [Link]
Personal protective equipment for handling 2-Acetyl-4-methylphenyl 4-bromobenzoate
As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like 2-Acetyl-4-methylphenyl 4-bromobenzoate requires moving beyond basic safety data sheets. In drug development and a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like 2-Acetyl-4-methylphenyl 4-bromobenzoate requires moving beyond basic safety data sheets. In drug development and advanced organic synthesis, reproducibility and safety are deeply intertwined. A compromised safety protocol not only endangers the researcher but also introduces variables—such as static-induced mass loss or solvent cross-contamination—that can derail an entire synthetic campaign.
This guide provides a field-proven, causality-driven framework for the safe handling, operational workflow, and lifecycle management of this specific brominated ester.
Chemical Profile & Mechanistic Hazard Assessment
Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical nature of the target molecule. 2-Acetyl-4-methylphenyl 4-bromobenzoate is a halogenated aromatic ester. Its structure dictates its behavior: the bulky aromatic rings make it a stable solid at room temperature, but the presence of the bromine atom and ester linkage classifies it strictly as a halogenated organic compound for both handling and disposal [2].
Property
Value
Operational Implication
Chemical Name
2-Acetyl-4-methylphenyl 4-bromobenzoate
Contains reactive ester and ketone moieties.
CAS Number
36695-12-2
Primary identifier for inventory and waste tracking.
Molecular Formula
C16H13BrO3
High carbon-to-halogen ratio; burns with heavy soot.
Molecular Weight
333.18 g/mol
Heavy powder; prone to static cling during weighing.
Physical State
Solid / Powder
Aerosolization risk; inhalation hazard.
Primary Hazards
Irritant, Halogenated
Requires strict waste segregation to prevent toxic off-gassing during incineration.
The PPE Ecosystem: Causality and Selection
Standard laboratory PPE is insufficient when working with halogenated aromatics. Your protective barrier must be selected based on the state of the chemical (neat solid vs. dissolved in solvent) [1].
Skin Protection (The Solvent Caveat):
When handling the neat solid: Standard nitrile gloves (minimum 4 mil thickness) provide an adequate barrier against incidental contact and prevent skin sensitization.
When handling solutions: 2-Acetyl-4-methylphenyl 4-bromobenzoate is frequently dissolved in halogenated solvents (e.g., dichloromethane, chloroform) for cross-coupling reactions. Nitrile undergoes rapid degradation and permeation in chlorinated solvents, often failing in under 3 minutes. When handling these solutions, you must transition to Polyvinyl Alcohol (PVA) or Viton gloves , which offer superior resistance to halogenated solvent breakthrough [3].
Respiratory & Environmental Protection: Because this compound is a fine powder, it poses an aerosolization risk. It must be handled inside a certified chemical fume hood.
Eye Protection: ANSI Z87.1-certified chemical splash goggles are mandatory. Safety glasses with side shields are insufficient, as they do not provide a full orbital seal against solvent splashes during transfer.
Operational Workflow: Self-Validating Protocols
To ensure both safety and quantitative transfer, follow this step-by-step methodology. Every step includes a self-validating checkpoint to confirm the system is secure before proceeding.
Step 1: Environmental Preparation
Action: Clear the fume hood of all incompatible materials (strong oxidizers, strong bases that could hydrolyze the ester).
Validation Check: Look at the digital fume hood monitor. The face velocity must read between 100–120 feet per minute (fpm). If the reading fluctuates by more than 10%, do not open the chemical container [1].
Step 2: Static-Mitigated Weighing
Action: Aromatic powders easily build static charge, causing them to "jump" from spatulas, leading to inaccurate yields and contamination. Use an anti-static gun (Zerostat) on the weigh boat and use a grounded stainless-steel spatula.
Validation Check: The powder should rest flat in the weigh boat without climbing the plastic walls.
Step 3: Sealed Transfer & Solubilization
Action: Transfer the solid to the reaction flask using a wide-bore powder funnel. Rinse the funnel directly into the flask using your reaction solvent to ensure quantitative transfer.
Validation Check: Inspect the neck of the flask and the funnel under good lighting; no visible powder residue should remain.
Operational workflow for the safe handling and transfer of halogenated aromatic powders.
Waste Management & Disposal Plan
The disposal of 2-Acetyl-4-methylphenyl 4-bromobenzoate is strictly governed by EPA Resource Conservation and Recovery Act (RCRA) guidelines [4].
The Causality of Segregation:
Halogenated organic waste must be strictly segregated from non-halogenated streams. During the commercial incineration of hazardous waste, halogenated compounds release corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases. Incineration facilities must utilize specialized, expensive alkaline scrubbers to neutralize these emissions. Mixing even trace amounts of this brominated compound into a non-halogenated waste carboy contaminates the entire vessel, triggering severe regulatory penalties and exponentially increasing disposal costs for your facility.
Disposal Protocol:
Aqueous vs. Organic: Separate your reaction mixture. Aqueous layers containing trace organics must be collected in an "Aqueous Waste" container.
Halogenated Stream: The organic layer containing unreacted 2-Acetyl-4-methylphenyl 4-bromobenzoate, its brominated byproducts, and any halogenated solvents must be deposited into a red-tagged "Halogenated Organic Waste" carboy.
Solid Waste: Contaminated weigh boats, gloves, and paper towels cannot go into the standard municipal trash. They must be placed in a solid hazardous waste bin designated for incinerable lab debris.
Decision matrix for segregating halogenated organic waste to ensure EPA RCRA compliance.
Emergency Response: Spill Protocol
In the event of a powder spill outside the fume hood:
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder through the lab.
Protect: Don a P100 particulate respirator if the spill is large and aerosolized. Ensure you are wearing fresh nitrile gloves.
Contain & Clean: Do not dry-sweep the powder, as this forces it into the air. Lightly dampen an absorbent pad with a compatible non-reactive solvent (like ethanol or isopropanol) to trap the powder.
Dispose: Place all cleanup materials into a sealable bag, label it as "Hazardous Solid Waste - Brominated Organics," and submit it for EHS pickup.
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) / National Academies Press. Available at: [Link]
Personal Protective Equipment (PPE) - Glove Selection and Compatibility. UC San Diego Blink Safety. Available at: [Link]
Guide to Classifying Unwanted Materials (Hazardous Waste Management). UW Oshkosh Environmental Health and Safety. Available at: [Link]
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